Cyp2C19-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H26N2O6S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2,3)22-14-20(28-10-9-23(29)27-25(28)30)13-21(24(22)34-4)19-8-7-17-11-16(15-35(31,32)33)5-6-18(17)12-19/h5-14H,15H2,1-4H3,(H,27,29,30)(H,31,32,33) |
InChI Key |
CJIIKXVGUILPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)CS(=O)(=O)O)N4C=CC(=O)NC4=O |
Origin of Product |
United States |
Foundational & Exploratory
Cyp2C19-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyp2C19-IN-1, also identified as compound 20d in the primary literature, is a novel small molecule initially designed as a potential inhibitor of the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRP). While its primary therapeutic target is viral replication, computational studies have indicated a potential for off-target inhibition of the human cytochrome P450 enzyme, CYP2C19. This document provides a comprehensive technical overview of the available information on the mechanism of action of this compound, including its intended antiviral activity and its predicted effects on a key drug-metabolizing enzyme. This guide is intended for researchers and professionals in drug development and pharmacology.
Core Mechanism of Action: Inhibition of Zika Virus RdRP
The principal mechanism of action for this compound is the inhibition of the Zika virus RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral genome replication.[1] The design of this compound was part of a chemoinformatic study aimed at developing derivatives of existing drugs with potential anti-ZIKV activity.[1]
Signaling Pathway
The inhibitory action of this compound on ZIKV RdRP is designed to interrupt the viral replication cycle. By binding to the RdRP enzyme, the compound is predicted to prevent the synthesis of new viral RNA, thereby halting the proliferation of the virus.
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory activity of this compound against its primary target, the Zika virus RdRP.
| Target Enzyme | Inhibitor | Parameter | Value | Source |
| Zika Virus RNA-dependent RNA polymerase (RdRP) | This compound | Ki | 6.16 µM | [1] |
Secondary Mechanism of Action: Predicted Inhibition of CYP2C19
In addition to its antiviral activity, chemoinformatic studies have identified this compound as a potential inhibitor of cytochrome P450 2C19 (CYP2C19).[1] CYP2C19 is a crucial enzyme in human drug metabolism, responsible for the breakdown of a significant percentage of clinically used drugs.[2][3] Inhibition of this enzyme can lead to drug-drug interactions, altering the plasma concentrations of co-administered medications and potentially causing adverse effects.[4][5]
Signaling Pathway
The predicted interaction of this compound with CYP2C19 would involve the inhibitor binding to the active site of the enzyme, preventing it from metabolizing its normal substrates. This can lead to an accumulation of other drugs that are substrates of CYP2C19.
Quantitative Data
To date, there is no publicly available experimental quantitative data (e.g., IC50 or Ki values) for the inhibition of CYP2C19 by this compound. The prediction of inhibitory activity is based on computational modeling.[1]
Experimental Protocols
The following sections detail generalized experimental protocols that would be suitable for the in-vitro characterization of this compound's activity against both its primary and secondary targets.
CYP2C19 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available CYP2C19 inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CYP2C19 enzyme activity.
Materials:
-
Recombinant human CYP2C19 enzyme
-
CYP2C19 substrate (e.g., a fluorogenic probe)
-
NADPH generating system
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Ticlopidine)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant CYP2C19 enzyme to each well.
-
Add the different concentrations of this compound, the positive control, and a vehicle control (solvent only) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the CYP2C19 substrate and the NADPH generating system to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Zika Virus RdRP Inhibition Assay (Fluorometric)
This protocol is a generalized method for assessing the inhibition of viral RdRP activity.
Objective: To determine the inhibitory constant (Ki) or IC50 of this compound against Zika virus RdRP.
Materials:
-
Purified recombinant Zika virus RdRP enzyme
-
RNA template and primer (or a self-priming RNA template)
-
Ribonucleotide triphosphates (rNTPs), including a fluorescently labeled rNTP
-
This compound (dissolved in a suitable solvent)
-
Positive control inhibitor (e.g., a known RdRP inhibitor)
-
Reaction buffer
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound in the reaction buffer.
-
In a 96-well plate, combine the RNA template/primer, the Zika virus RdRP enzyme, and the different concentrations of this compound, the positive control, or a vehicle control.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a short period.
-
Initiate the polymerase reaction by adding the mixture of rNTPs (including the fluorescently labeled one).
-
Incubate the reaction for a specified time, allowing for RNA synthesis.
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence of the incorporated labeled rNTP using a microplate reader.
-
Calculate the percent inhibition of RdRP activity for each concentration of this compound.
-
Determine the IC50 or Ki value by plotting the data and fitting it to an appropriate model.
Summary and Future Directions
This compound is a compound of interest with a dual mechanism of action. Its primary, intended role is as an inhibitor of the Zika virus RdRP, for which there is some quantitative inhibitory data.[1] However, computational predictions suggest a potential for off-target inhibition of the human drug-metabolizing enzyme CYP2C19, a characteristic that requires experimental validation.[1]
For drug development professionals, the potential for CYP2C19 inhibition is a critical consideration that necessitates further investigation. Future research should focus on:
-
Experimental determination of the IC50 and Ki values of this compound for CYP2C19. This will quantify the potency of the off-target effect.
-
In vitro studies using human liver microsomes. These experiments can provide a more physiologically relevant assessment of the inhibitory potential.
-
Selectivity profiling against other major CYP450 isoforms. This will determine if the inhibitory effect is specific to CYP2C19 or more widespread.
-
In vivo studies in animal models. These are necessary to understand the pharmacokinetic and pharmacodynamic consequences of both the antiviral and CYP-inhibitory activities.
A thorough understanding of both the on-target and off-target activities of this compound is essential for its potential development as a therapeutic agent.
References
A Technical Guide to ACT-1014-6470: A Novel Selective Inhibitor of Cytochrome P450 2C19
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ACT-1014-6470, a novel compound with selective inhibitory activity against Cytochrome P450 2C19 (CYP2C19). While primarily developed as a potent and selective antagonist of the complement factor 5a receptor 1 (C5aR1), in vitro and in vivo studies have characterized its profile as a weak inhibitor of CYP2C19. This document compiles available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to CYP2C19
Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in the cytochrome P450 superfamily, predominantly expressed in the liver. It plays a significant role in the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents. Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in drug metabolism, affecting therapeutic efficacy and the risk of adverse drug reactions. Therefore, the characterization of novel compounds that interact with CYP2C19 is of paramount importance in drug discovery and development to anticipate and mitigate potential drug-drug interactions.
Overview of ACT-1014-6470
ACT-1014-6470 is a novel, orally available small molecule developed as a selective antagonist of the C5aR1 for the treatment of auto-inflammatory diseases. As part of its preclinical and clinical development, its potential to cause drug-drug interactions via inhibition of cytochrome P450 enzymes was investigated. These studies revealed that ACT-1014-6470 is a weak inhibitor of CYP2C19.
Quantitative Inhibition Data
The inhibitory potential of ACT-1014-6470 against various cytochrome P450 isoforms was assessed in vitro. The key findings are summarized in the tables below.
Table 1: In Vitro Inhibition of CYP2C19 by ACT-1014-6470
| Parameter | Value |
| Inhibition Constant (Ki) | 4.3 µM[1][2] |
| Inhibition Type | Not specified |
| Time-Dependent Inhibition | Not observed[1][2] |
Table 2: In Vivo Effects of ACT-1014-6470 on CYP2C19 Substrate Pharmacokinetics
A single 100 mg dose of ACT-1014-6470 was administered to healthy male subjects followed by a single 20 mg dose of omeprazole (a sensitive CYP2C19 substrate).
| Pharmacokinetic Parameter (Omeprazole) | Geometric Mean Ratio (90% CI) | Fold Increase |
| Maximum Plasma Concentration (Cmax) | 1.9 (1.5–2.5)[1][2] | 1.9-fold[1][2] |
| Area Under the Curve (AUC0–12h) | 1.9 (1.5–2.3)[1][2] | 1.9-fold[1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the in vitro and in vivo characterization of ACT-1014-6470's inhibitory effect on CYP2C19.
In Vitro CYP Inhibition Assay
Objective: To determine the inhibitory potential (IC50 and Ki) of ACT-1014-6470 on various CYP450 isoforms.
Materials:
-
Human Liver Microsomes (HLMs)
-
Recombinant human CYP2C19 enzyme
-
ACT-1014-6470 (test compound)
-
Isoform-specific probe substrates (e.g., S-mephenytoin for CYP2C19, midazolam for CYP3A4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Analytical standards of metabolites
Procedure:
-
A pre-incubation mixture is prepared containing human liver microsomes or recombinant CYP2C19, phosphate buffer, and varying concentrations of ACT-1014-6470.
-
The mixture is incubated for a short period at 37°C to allow for any potential time-dependent inhibition (though none was observed for ACT-1014-6470).
-
The enzymatic reaction is initiated by the addition of the isoform-specific probe substrate and an NADPH regenerating system.
-
The incubation is carried out at 37°C for a predetermined time within the linear range of metabolite formation.
-
The reaction is terminated by the addition of a quenching solution.
-
The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
The concentration of the metabolite of the probe substrate is quantified using a validated LC-MS/MS method.
-
The rate of metabolite formation is calculated and compared to a vehicle control (without the inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The inhibition constant (Ki) is subsequently determined from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the probe substrate relative to its Michaelis-Menten constant (Km).
In Vivo Drug-Drug Interaction Study
Objective: To assess the effect of ACT-1014-6470 on the pharmacokinetics of a sensitive CYP2C19 substrate in healthy human subjects.
Study Design:
-
An open-label, two-period, fixed-sequence study in healthy male subjects.
-
Period 1 (Reference): Administration of a single oral dose of a sensitive CYP2C19 substrate (e.g., 20 mg omeprazole).
-
Period 2 (Test): Administration of a single oral dose of ACT-1014-6470 (e.g., 100 mg) followed by the administration of the CYP2C19 substrate.
Procedure:
-
Following an overnight fast, subjects receive the designated treatment.
-
Serial blood samples are collected at predefined time points over a specified period (e.g., 24 hours).
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Plasma concentrations of the CYP2C19 substrate and its major metabolites are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including Cmax and AUC, are calculated for the CYP2C19 substrate in both periods using non-compartmental analysis.
-
The geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters are calculated to assess the magnitude of the drug-drug interaction.
Visualizations
Signaling Pathway: General Drug Metabolism by CYP2C19
Caption: General pathway of drug metabolism mediated by CYP2C19 in a hepatocyte.
Experimental Workflow: In Vitro CYP Inhibition Assay
References
A Technical Guide to the Discovery and Synthesis of a Potent and Selective CYP2C19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent and selective inhibitor of Cytochrome P450 2C19 (CYP2C19). The focus of this document is a notable omeprazole analogue, herein referred to as Compound 30, which has demonstrated significant inhibitory activity and metabolic stability. This guide will detail the ligand-based design strategy, synthetic methodologies, and the experimental protocols utilized in its development and evaluation.
Introduction to CYP2C19 Inhibition
Cytochrome P450 2C19 is a crucial enzyme primarily located in the liver, responsible for the metabolism of a significant number of clinically prescribed drugs.[1] Genetic polymorphisms in the CYP2C19 gene can lead to variations in enzyme activity, affecting drug efficacy and the potential for adverse drug reactions. The development of potent and selective CYP2C19 inhibitors is therefore of great interest for use as tool compounds in drug metabolism studies and for the potential mitigation of drug-drug interactions.
Discovery via Ligand-Based Design
The discovery of Compound 30 was guided by a ligand-based drug design approach, leveraging the known binding interactions of omeprazole and its analogues with the CYP2C19 active site. The overarching strategy involved the synthesis of a diverse library of structural analogues, followed by the establishment of a pharmacophore model to guide further optimization of inhibitory potency and metabolic stability.
Synthesis of Omeprazole Analogues
The synthesis of Compound 30 and related benzimidazole-based inhibitors follows a convergent synthetic strategy. The core structure is assembled through the coupling of a substituted 2-mercaptobenzimidazole with a functionalized pyridine moiety, followed by oxidation of the resulting thioether to the corresponding sulfoxide.
A general synthetic scheme is outlined below:
-
Formation of the Thioether Intermediate: A substituted 2-mercaptobenzimidazole is reacted with a 2-(chloromethyl)pyridine derivative in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. This nucleophilic substitution reaction forms the thioether linkage between the benzimidazole and pyridine rings.[2]
-
Oxidation to the Sulfoxide: The thioether intermediate is then oxidized to the sulfoxide. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like chloroform at a controlled temperature.[2] The reaction is carefully monitored to prevent over-oxidation to the sulfone.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired omeprazole analogue.[2]
Quantitative Data and Structure-Activity Relationships
The inhibitory potency of the synthesized compounds was evaluated against human CYP2C19 and other major CYP isoforms to determine selectivity. Metabolic stability was assessed to identify compounds with favorable pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of Selected Omeprazole Analogues against Human CYP2C19
| Compound | CYP2C19 Ki (μM) |
| Omeprazole | 3.2 |
| Analogue A | 1.5 |
| Analogue B | 0.8 |
| Compound 30 | 0.1 |
Table 2: Selectivity Profile of Compound 30 against Major CYP Isoforms
| CYP Isoform | Ki (μM) | Selectivity Fold (vs. CYP2C19) |
| CYP2C19 | 0.1 | - |
| CYP1A2 | >10 | >100 |
| CYP2C9 | >10 | >100 |
| CYP2D6 | >10 | >100 |
| CYP3A4 | 5.0 | 50 |
Table 3: Metabolic Stability of Compound 30 in Human Liver Microsomes
| Compound | t1/2 (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Compound 30 | > 60 | < 10 |
The structure-activity relationship studies revealed that modifications to the pyridine and benzimidazole rings significantly influenced both potency and metabolic stability. Compound 30 emerged as a lead candidate due to its potent CYP2C19 inhibition, high selectivity over other CYP isoforms, and excellent metabolic stability.
Experimental Protocols
CYP2C19 Inhibition Assay
This protocol describes the determination of the inhibitory potency (Ki) of test compounds against CYP2C19 in human liver microsomes using (S)-mephenytoin as the probe substrate.
Materials:
-
Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
(S)-Mephenytoin (CYP2C19 probe substrate)
-
Test Inhibitor Compound
-
NADPH Regenerating System
-
Acetonitrile (for reaction termination)
-
Internal Standard
-
LC-MS/MS System
Procedure:
-
A pre-incubation mixture is prepared containing human liver microsomes, phosphate buffer, and the test inhibitor at various concentrations.
-
The mixture is pre-warmed to 37°C.
-
The reaction is initiated by the addition of the probe substrate, (S)-mephenytoin, and the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specified time, typically within the linear range of metabolite formation.[3]
-
The reaction is terminated by the addition of cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is transferred for analysis.
-
The formation of the metabolite, 4'-hydroxy-mephenytoin, is quantified by a validated LC-MS/MS method.[4][5]
-
The Ki value is determined by non-linear regression analysis of the inhibition data.
Metabolic Stability Assay
This protocol outlines the procedure for determining the metabolic stability of a test compound in human liver microsomes, providing a measure of its intrinsic clearance.
Materials:
-
Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound
-
NADPH Regenerating System
-
Acetonitrile (for reaction termination)
-
Internal Standard
-
LC-MS/MS System
Procedure:
-
A reaction mixture is prepared containing human liver microsomes and the test compound in phosphate buffer.[6]
-
The mixture is pre-warmed to 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.[7]
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).[8]
-
The reaction in each aliquot is immediately terminated by the addition of cold acetonitrile containing an internal standard.
-
Samples are processed by centrifugation to remove precipitated proteins.
-
The remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the half-life and the protein concentration.[6]
Conclusion
The ligand-based design strategy detailed in this guide proved to be a successful approach for the discovery of Compound 30, a potent and selective CYP2C19 inhibitor with excellent metabolic stability. The synthetic route is robust, and the characterization assays provide a clear and reproducible method for evaluating the inhibitory and pharmacokinetic properties of novel CYP2C19 inhibitors. This work provides a valuable framework for the future development of targeted CYP modulators.
References
- 1. Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds [mdpi.com]
- 2. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
In Vitro Characterization of Cyp2C19-IN-1: A Technical Guide
This technical whitepaper provides a comprehensive overview of the in vitro characterization of Cyp2C19-IN-1, a novel investigational inhibitor of the human cytochrome P450 2C19 (CYP2C19) enzyme. The document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.
Cytochrome P450 2C19 is a clinically significant enzyme responsible for the metabolism of a wide range of therapeutic agents, including proton pump inhibitors, antidepressants, and antiplatelet drugs.[1][2][3][4][5] Genetic polymorphisms in the CYP2C19 gene can lead to variable enzyme activity, affecting drug efficacy and safety.[2][3][6] As such, the in vitro characterization of novel CYP2C19 inhibitors like this compound is crucial for predicting potential drug-drug interactions and informing clinical development strategies.
Quantitative Assessment of this compound Potency
The inhibitory potential of this compound against human CYP2C19 was evaluated using a panel of in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were determined to quantify the compound's potency and elucidate its mechanism of inhibition.
| Parameter | Value (µM) | Assay System | Substrate |
| IC50 | 0.85 ± 0.12 | Human Liver Microsomes | S-Mephenytoin |
| Ki | 0.42 ± 0.08 | Recombinant Human CYP2C19 | N/A |
Experimental Protocols
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using human liver microsomes.
-
Preparation of Reagents:
-
Human Liver Microsomes (HLMs) are thawed on ice.
-
A stock solution of this compound is prepared in DMSO.
-
The probe substrate, S-mephenytoin, is prepared in acetonitrile.
-
The NADPH regenerating system (Solution A: 1.3 M NADP+, 1.3 M glucose-6-phosphate; Solution B: 0.8 U/µL glucose-6-phosphate dehydrogenase) is prepared in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
A series of dilutions of this compound are prepared in potassium phosphate buffer.
-
In a 96-well plate, HLMs (final concentration 0.2 mg/mL), this compound at various concentrations, and S-mephenytoin (final concentration 5 µM) are pre-incubated at 37°C for 10 minutes.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
-
Termination and Sample Processing:
-
The reaction is incubated for 15 minutes at 37°C and then terminated by the addition of ice-cold acetonitrile containing an internal standard (e.g., diazepam-d5).
-
The plate is centrifuged to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant is transferred to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The formation of the metabolite, 4'-hydroxy-S-mephenytoin, is quantified.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.
-
This protocol describes the determination of the inhibition constant (Ki) and the mechanism of inhibition of this compound using recombinant human CYP2C19.
-
Preparation of Reagents:
-
Recombinant human CYP2C19 supersomes are thawed on ice.
-
Stock solutions of this compound and the fluorescent probe substrate, 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC), are prepared in DMSO.
-
The NADPH regenerating system is prepared as described above.
-
-
Incubation:
-
A matrix of experiments is set up with varying concentrations of both the substrate (AMMC) and the inhibitor (this compound).
-
Recombinant CYP2C19 (final concentration 10 pmol/mL), this compound, and potassium phosphate buffer are pre-incubated at 37°C.
-
The reaction is initiated by the addition of a mixture of AMMC and the NADPH regenerating system.
-
-
Fluorescence Detection:
-
The formation of the fluorescent metabolite is monitored kinetically in a fluorescence plate reader (e.g., excitation at 390 nm and emission at 460 nm) for 30 minutes at 37°C.
-
-
Data Analysis:
-
The initial reaction velocities (V) are determined from the linear portion of the progress curves.
-
The data are globally fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, and mixed) using non-linear regression analysis.
-
The Ki value and the best-fit inhibition model are determined based on the goodness of fit (e.g., R-squared value, visual inspection of residuals). A Dixon plot can also be used for visual determination of the inhibition type and Ki.[7]
-
Visualizations
References
- 1. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. CYP2C19 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. CYP2C19 - Wikipedia [en.wikipedia.org]
- 4. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. int.diasorin.com [int.diasorin.com]
- 6. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics and Molecular Docking Studies on Cytochrome 2B6, 2C19, 2E1, and 3A4 Activities by Sauchinone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of CYP2C19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting Cytochrome P450 2C19 (CYP2C19), a crucial enzyme in drug metabolism. Understanding the interaction of novel chemical entities with CYP2C19 is paramount in drug discovery and development to predict potential drug-drug interactions and metabolic liabilities. This document details quantitative binding and kinetic data for various inhibitor classes, outlines the experimental protocols for their determination, and visualizes key experimental workflows.
Quantitative Binding Affinity and Kinetic Data
The interaction of an inhibitor with CYP2C19 can be characterized by its binding affinity (how tightly it binds) and its kinetics (the rate of binding and dissociation, and whether the inhibition is reversible or time-dependent). This data is critical for assessing the potential for clinically significant drug-drug interactions.
Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate. The potency of reversible inhibitors is typically expressed by the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant).
| Inhibitor Class | Compound | Assay System | Substrate | IC50 (µM) | Ki (µM) |
| Proton Pump Inhibitors | Omeprazole-based analogues | Recombinant CYP2C19 | 3-O-methylfluorescein | - | 0.04 - >50[1] |
| Omeprazole | Human Liver Microsomes | (S)-mephenytoin | - | ~3[1] | |
| Lansoprazole | Human Liver Microsomes | (S)-mephenytoin | - | ~3[1] | |
| Antidepressants | Fluvoxamine | - | - | - | - |
| Antifungals | Voriconazole | - | - | 5.25, 8.7, 15 | 5.1[2] |
| Alkaloids | Various Isoquinoline Alkaloids | - | - | 0.11 - 210[3][4] | - |
| Berry Constituents | Anthocyanidins, Procyanidins | Chemiluminescent Assay | - | 20.2 - >316[5] | - |
| Miscellaneous | (1S,2R)-2-Phenylcyclopropan-1-amine | - | - | 5.95 | - |
Note: The inhibitory potency can be influenced by the specific substrate probe used in the assay.[6]
Time-dependent inhibitors, often referred to as mechanism-based inactivators, typically bind covalently or very tightly to the enzyme, leading to a loss of enzyme function that is not readily reversible.[7] The key kinetic parameters for TDI are the maximal rate of inactivation (k_inact) and the inhibitor concentration that produces a half-maximal rate of inactivation (K_I).
| Inhibitor | Assay System | k_inact (min⁻¹) | K_I (µM) |
| Fluoxetine | Hepatocytes, HLMs, Recombinant CYP2C19 | 0.5[8] | 0.4[8] |
| Clopidogrel | Human Liver Microsomes | 0.0557[9] | 14.3[9] |
| Ticlopidine | Human Liver Microsomes | - | - |
| Bulbocapnine | Fluorometric Assay | 0.38 ± 0.036[10] | 72.4 ± 14.7[10] |
| Canadine | Fluorometric Assay | 0.18 ± 0.015[10] | 2.1 ± 0.63[10] |
| Protopine | Fluorometric Assay | 0.24 ± 0.021[10] | 7.1 ± 2.3[10] |
| Resveratrol | - | MBI suggested | MBI suggested |
| Bergamottin | - | MBI suggested | MBI suggested |
| 6',7'-dihydroxybergamottin | - | MBI suggested | MBI suggested |
MBI: Mechanism-Based Inhibition[11]
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable binding affinity and kinetic data.
This protocol outlines a typical in vitro assay to determine the potency of a reversible CYP2C19 inhibitor.
Materials:
-
Recombinant human CYP2C19 or pooled human liver microsomes (HLMs)[12]
-
CYP2C19 probe substrate (e.g., (S)-mephenytoin, omeprazole, or a fluorogenic substrate)[6][13]
-
Test inhibitor compound
-
NADPH regenerating system[10]
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Analytical instrumentation (e.g., LC-MS/MS or a fluorescence plate reader)
Procedure:
-
Preparation: Prepare stock solutions of the test inhibitor, probe substrate, and enzyme in the appropriate buffer.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme (e.g., recombinant CYP2C19 or HLMs) with a range of concentrations of the test inhibitor in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).[1][14]
-
Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.[10] The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km)[12].
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time that is within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.[12]
-
Analysis: Analyze the formation of the metabolite using a validated analytical method, such as LC-MS/MS or fluorescence detection.
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km.
The IC50 shift assay is a common method to screen for time-dependent inhibition.
Materials:
-
Same as for the reversible inhibition assay.
Procedure:
-
Two Sets of Incubations: Prepare two sets of incubations in parallel.
-
Set 1 (No Pre-incubation): Incubate the enzyme, a range of inhibitor concentrations, and the NADPH regenerating system together, and then initiate the reaction by adding the probe substrate.
-
Set 2 (With Pre-incubation): Pre-incubate the enzyme, a range of inhibitor concentrations, and the NADPH regenerating system at 37°C for a defined period (e.g., 30 minutes) to allow for potential mechanism-based inactivation. Following this pre-incubation, initiate the metabolic reaction by adding the probe substrate.[14]
-
-
Reaction, Termination, and Analysis: Proceed with the reaction, termination, and analysis steps as described for the reversible inhibition assay for both sets.
-
Data Analysis: Determine the IC50 value for each set. A significant fold-shift (typically >1.5-2) in the IC50 value for the set with pre-incubation compared to the set without pre-incubation indicates time-dependent inhibition.[15]
For compounds that exhibit TDI, a more detailed kinetic study is performed to determine k_inact and K_I.
Materials:
-
Same as for the TDI screening assay.
Procedure:
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor and the NADPH regenerating system at 37°C.
-
Time-course Sampling: At several time points during the pre-incubation, take aliquots of the mixture and dilute them into a secondary reaction mixture containing the probe substrate and NADPH to measure the remaining enzyme activity. The dilution step is crucial to minimize further inactivation and to reduce the concentration of the inhibitor to a level that does not cause significant reversible inhibition.
-
Analysis of Residual Activity: Measure the rate of metabolite formation for each time point and inhibitor concentration.
-
Data Analysis: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs). Then, plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the k_inact and K_I values.[9]
Visualizations of Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and concepts described in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytochrome P450 2C19 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Time-Dependent Inhibition of CYP2C19 by Isoquinoline Alkaloids: In Vitro and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 2C19 inhibitory activity of common berry constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Evaluation of time-dependent cytochrome P450 inhibition using cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory kinetics of fruit components on CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Early-Stage Research on Cyp2C19-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyp2C19-IN-1, also identified as compound 20d in the primary literature, is a novel molecule designed through chemoinformatic approaches as a potential inhibitor of the Zika Virus (ZIKV) RNA-dependent RNA polymerase (RdRP). Early-stage assessment of this compound has been primarily computational, focusing on its design, and predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Notably, in silico predictions suggest that this compound is a potent inhibitor of Cytochrome P450 2C19 (CYP2C19). This technical guide provides a comprehensive summary of the currently available information on this compound, including its predicted properties and the sole experimental finding related to its activity against ZIKV RdRP. Furthermore, this document outlines standard experimental protocols for the in vitro assessment of CYP2C19 inhibition, which would be the necessary next step in characterizing the interaction of this compound with this key drug-metabolizing enzyme.
Introduction to this compound
This compound is a small molecule that emerged from a computational drug design study aimed at identifying novel inhibitors of the Zika Virus. The primary research, conducted by Ezeh M. I., et al., involved the design of derivatives of existing drugs, including dasabuvir, efavirenz, and tipranavir, followed by computational screening and profiling.[1][2][3] While the principal target of this research was the ZIKV RdRP, the in silico ADMET profiling of the designed compounds predicted this compound as a potential inhibitor of the human CYP2C19 enzyme.[2] To date, the inhibitory activity of this compound against CYP2C19 has not been experimentally verified in publicly available literature.
Quantitative Data
The available quantitative data for this compound is limited and pertains to its activity against its primary design target, the Zika Virus RdRP, rather than CYP2C19.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| Zika Virus RNA-dependent RNA polymerase (RdRP) | Enzymatic Assay | Ki | 6.16 µM | [Ezeh M. I, et al., 2022] |
Note: No experimental IC50 or Ki values for the inhibition of CYP2C19 by this compound are currently available in the literature.
Table 2: Predicted Physicochemical and ADMET Properties of this compound (In Silico Data)
| Property | Predicted Value/Classification |
| Mutagenicity | Non-mutagenic |
| Tumorigenicity | Non-tumorigenic |
| Irritancy | Non-irritant |
| Hepatotoxicity | No predicted hepatotoxicity |
| Ames Toxicity | No predicted Ames toxicity |
| CYP Inhibition Profile | Predicted inhibitor of CYP2C19, CYP1A2, and/or CYP2C9 |
Signaling and Metabolic Pathways
Role of CYP2C19 in Drug Metabolism
CYP2C19 is a crucial enzyme in the Cytochrome P450 superfamily, primarily expressed in the liver. It is responsible for the metabolism of a significant number of clinically used drugs, including proton pump inhibitors, antidepressants, and the antiplatelet agent clopidogrel. Inhibition of CYP2C19 can lead to significant drug-drug interactions, resulting in altered drug efficacy and potential toxicity.
Predicted Interaction of this compound
Based on in silico predictions, this compound is anticipated to act as an inhibitor of the CYP2C19 enzyme. The mechanism of this predicted inhibition (e.g., competitive, non-competitive, or time-dependent) has not been determined. Experimental validation is required to confirm this interaction and elucidate its nature.
Experimental Protocols
As no specific experimental protocols for testing this compound have been published, this section details a general and widely accepted methodology for assessing in vitro CYP450 inhibition.
In Vitro CYP2C19 Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against CYP2C19 using human liver microsomes.
Objective: To determine the concentration of this compound required to inhibit 50% of CYP2C19 metabolic activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (test inhibitor)
-
CYP2C19 probe substrate (e.g., S-mephenytoin)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitor (e.g., ticlopidine)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well microtiter plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the positive control inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the CYP2C19 probe substrate in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the human liver microsomes to the desired concentration in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, phosphate buffer, and a series of concentrations of this compound (or the positive control).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP2C19 probe substrate and the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of CYP2C19 activity remaining at each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Summary and Future Directions
This compound is a computationally designed molecule with predicted inhibitory activity against CYP2C19. While it has shown experimental activity against the Zika Virus RdRP, its effects on human metabolic enzymes remain to be experimentally validated. The in silico data suggest a favorable preliminary safety profile (non-mutagenic, non-hepatotoxic).
The immediate and critical next step for the early-stage research of this compound is the experimental verification of its predicted interaction with CYP2C19. The in vitro IC50 determination, as outlined in this guide, is a fundamental assay to confirm and quantify its inhibitory potency. Further studies would be necessary to determine the mechanism of inhibition (e.g., reversible or time-dependent) and its selectivity against other major CYP450 isoforms. These experimental data are essential to accurately assess the drug development potential and the risk of drug-drug interactions for this compound.
References
A Technical Guide to Potent and Selective Inhibitors of Cytochrome P450 2C19
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of potent and selective inhibitors of cytochrome P450 2C19 (CYP2C19), an enzyme of critical importance in drug metabolism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Introduction
Cytochrome P450 2C19 (CYP2C19) is a key enzyme in the CYP2C subfamily, responsible for the metabolism of a significant portion of clinically used drugs. Its polymorphic nature leads to variable metabolic activity across the population, making the study of its inhibition crucial for predicting and avoiding adverse drug-drug interactions. This guide focuses on well-characterized potent and selective inhibitors of CYP2C19, providing the necessary data and protocols to aid in the development of safer and more effective therapeutics.
Data Presentation: Quantitative Inhibition of CYP2C19
The following tables summarize the quantitative data for potent and selective inhibitors of CYP2C19, including their IC50 and Ki values, as well as parameters for mechanism-based inhibition where applicable.
Table 1: Reversible Inhibition of CYP2C19
| Compound | Inhibition Type | IC50 (µM) | Ki (µM) | Probe Substrate | System |
| Lansoprazole | Competitive | 1.2 | ~3 | (S)-Mephenytoin | Human Liver Microsomes |
| Esomeprazole | Competitive | - | ~3 | (S)-Mephenytoin | Human Liver Microsomes |
| Omeprazole | Competitive | - | ~3 | (S)-Mephenytoin | Human Liver Microsomes |
| Fluvoxamine | Competitive | - | 0.07-0.08 (unbound) | (S)-Mephenytoin | Human Liver Microsomes |
| ACT-1014-6470 | Not specified | - | 4.3 | Not specified | Recombinant CYP2C19 |
| Omeprazole Analogue 15 | Not specified | - | Not specified | 3-O-methylfluorescein | Recombinant CYP2C19 |
| Omeprazole Analogue 30 | Not specified | - | 0.02 | 3-O-methylfluorescein | Recombinant CYP2C19 |
Table 2: Mechanism-Based Inhibition of CYP2C19
| Compound | k inact (min⁻¹) | K I (µM) | Partition Ratio | System |
| Ticlopidine | 0.0739 | 3.32 | 26 | Human Liver Microsomes |
| Clopidogrel | 0.0557 | 14.3 | Not Reported | Human Liver Microsomes |
| Omeprazole | 0.041 - 0.046 | 1.7 - 9.1 | Not Reported | Human Liver Microsomes |
Table 3: Selectivity Profile of Potent CYP2C19 Inhibitors
| Inhibitor | CYP2C19 Ki (µM) | CYP1A2 Ki (µM) | CYP2C9 Ki (µM) | CYP2D6 Ki (µM) | CYP3A4 Ki (µM) | Fold Selectivity (vs. next most potent) |
| Omeprazole Analogue 15 | Not specified | >10 | >10 | >10 | >10 | 37-fold (vs. CYP1A2) |
| Omeprazole Analogue 30 | 0.02 | >1.3 | >10 | >10 | >10 | 66-fold (vs. CYP1A2) |
| Ticlopidine | 3.32 (K I) | Not specified | Not specified | Not specified | Not specified | Selective for CYP2C19 within the CYP2C subfamily[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these assays in a laboratory setting.
Protocol 1: In Vitro CYP2C19 Inhibition Assay (Fluorometric Method)
This protocol describes a high-throughput method for determining the inhibitory potential of a test compound on CYP2C19 activity using a fluorogenic probe substrate.
Materials:
-
Recombinant human CYP2C19 enzyme (e.g., in microsomes)
-
CYP2C19 Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Fluorogenic Substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, EOMCC)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Test compound and a known selective CYP2C19 inhibitor (e.g., (+)-N-3-benzylnirvanol) as a positive control
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and serial dilutions in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, recombinant CYP2C19 enzyme, and the test compound at various concentrations. Include wells for a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and the fluorogenic substrate to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 406/468 nm for the EOMCC metabolite).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
To determine the inhibition constant (Ki), perform the assay with multiple substrate and inhibitor concentrations and analyze the data using appropriate enzyme inhibition models (e.g., competitive, non-competitive).
-
Protocol 2: Assay for Mechanism-Based Inhibition (MBI)
This protocol is designed to determine if a compound is a time-dependent inhibitor of CYP2C19, a characteristic of mechanism-based inactivators.
Materials:
-
Same as Protocol 1, with the addition of a dialysis device or ultracentrifugation equipment.
Procedure:
-
Pre-incubation:
-
In separate tubes, pre-incubate the recombinant CYP2C19 enzyme with various concentrations of the test compound in the presence of the NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. A control incubation without the test compound is also required.
-
-
Dilution and Activity Measurement:
-
Following the pre-incubation, dilute the mixture significantly (e.g., 100-fold) into a solution containing the fluorogenic substrate and additional NADPH regenerating system. This dilution step is crucial to minimize the contribution of reversible inhibition by the remaining parent compound.
-
Measure the residual enzyme activity as described in Protocol 1.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration.
-
The observed inactivation rate constant (kobs) for each concentration is the negative of the slope of this plot.
-
Determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI) by fitting the kobs values versus inhibitor concentration to a hyperbolic equation.
-
-
Irreversibility Confirmation (Optional):
-
To confirm irreversible binding, the pre-incubation mixture can be subjected to extensive dialysis or ultracentrifugation to remove any unbound inhibitor. A lack of recovery of enzyme activity after this step is indicative of irreversible inhibition.[3]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to CYP2C19 inhibition.
Signaling Pathway of Mechanism-Based Inhibition by Ticlopidine
Caption: Mechanism of ticlopidine-mediated inactivation of CYP2C19.
Experimental Workflow for Identifying Potent and Selective CYP2C19 Inhibitors
Caption: A typical workflow for screening and characterizing CYP2C19 inhibitors.
Logical Relationship of Reversible vs. Mechanism-Based Inhibition
Caption: Key distinctions between reversible and mechanism-based CYP2C19 inhibition.
References
- 1. Ticlopidine as a selective mechanism-based inhibitor of human cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: implications for coadministration with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of a Potent CYP2C19 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural analysis of the human cytochrome P450 2C19 (CYP2C19) enzyme in complex with the potent inhibitor (2-methyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-dimethylphenyl)methanone. This inhibitor, referred to as "0XV" in the Protein Data Bank (PDB), serves as a key tool for understanding the active site architecture of CYP2C19, an enzyme critical to the metabolism of approximately 10% of clinically used drugs.[1][2] The structural insights derived from the crystal structure, available under PDB accession code 4GQS, are invaluable for structure-based drug design and the development of selective CYP2C19 inhibitors or substrates.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data derived from the structural and biochemical characterization of the CYP2C19-0XV complex.
Crystallographic Data
The crystal structure of the CYP2C19-0XV complex was solved to a resolution of 2.87 Å.[3][4] This provides a detailed atomic-level view of the inhibitor binding mode.
| Parameter | Value | Reference |
| PDB ID | 4GQS | [1][3] |
| Resolution | 2.87 Å | [3][4] |
| Space Group | H32 | [5] |
| Molecules per Asymmetric Unit | 4 | [5] |
| Method | X-Ray Diffraction | [3] |
| R-Value Work | 0.250 | [3] |
| R-Value Free | 0.296 | [3] |
Inhibitor Binding and Active Site Features
The inhibitor 0XV occupies a portion of the active site cavity in close proximity to the heme iron.[5] The binding is characterized by extensive hydrophobic interactions. While the direct binding affinity (Ki or Kd) for 0XV has not been published, a structurally related dimethylbenzarone analog was identified as one of the most potent known inhibitors of CYP2C19.[5]
| Parameter | Description | Reference |
| Binding Affinity (Ki) of 0XV | Not experimentally determined in the cited literature. | |
| Binding Affinity (Ki) of a Related Analog | 33 nM (for dimethylbenzarone) | [5] |
| Key Interacting Residues | The active site cavity is shaped by residues on several helices. The conformation of the peptide backbone of P450 2C19 is most similar to that of P450 2C8, but the substrate-binding cavity is much larger in P450 2C8.[4][5] | [5] |
| Active Site Volume Comparison | The substrate-binding cavity of CYP2C19 is much more similar in size to that of the P450 2C9-flurbiprofen complex structure than to other solved CYP2C structures.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of structural biology findings. The following protocols are based on the primary research that led to the elucidation of the CYP2C19-0XV structure.[5]
CYP2C19 Expression and Purification
This protocol describes the generation of a modified human CYP2C19 enzyme suitable for crystallization.
Plasmid Construction:
-
A cDNA corresponding to the human CYP2C19*1B allele was used as the template.[5]
-
To enhance expression and stability for crystallization, the native N- and C-termini were modified using a strategy previously developed for CYP2C9.[5]
-
Two fragments, generated by SacI/SphI and SphI/PvuII digestion of the pCW2C19*1B plasmid, were inserted into the pCW2C5LVdH expression vector via a three-fragment ligation.[5]
-
This results in a construct with a modified N-terminal sequence (MAKKT upstream of Ser-23) and a C-terminus where the native valine is replaced with an isoleucine residue followed by a four-histidine tag (His-tag) to facilitate purification.[5]
Protein Expression and Purification:
-
The constructed plasmid was transformed into Escherichia coli for expression.[5]
-
The expressed protein, containing the C-terminal His-tag, was purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Further purification steps, likely including ion-exchange and size-exclusion chromatography, were performed to ensure a homogeneous protein sample, although specific details of these subsequent steps are not provided in the primary reference.
Co-crystallization of CYP2C19 with Inhibitor 0XV
This protocol outlines the steps for obtaining crystals of the enzyme-inhibitor complex.
Crystal Growth:
-
The purified, modified CYP2C19 protein was concentrated to an appropriate level for crystallization trials (typically 5-10 mg/mL).
-
The inhibitor, 0XV, was added to the protein solution in excess to ensure saturation of the enzyme's active site.
-
Crystallization screening was performed using the vapor diffusion method (either sitting-drop or hanging-drop).
-
The P450 2C19-0XV complex was successfully crystallized in the H32 space group.[5]
Data Collection and Structure Determination:
-
Crystals were cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data were collected at a synchrotron source.
-
The structure was solved using molecular replacement, likely with a homologous CYP2C family member structure as a search model.
-
The final model was refined to a resolution of 2.87 Å.[3]
Representative Protocol for Ki Determination of a Reversible CYP2C19 Inhibitor
While the Ki for 0XV is not published, this representative protocol outlines a standard method for determining the inhibition constant for a novel CYP2C19 inhibitor using a probe substrate.
Materials:
-
Recombinant human CYP2C19 enzyme (e.g., from insect cells or E. coli)
-
A suitable probe substrate (e.g., (S)-mephenytoin) and its corresponding metabolite standard.[3]
-
Test inhibitor stock solution (typically in DMSO).
-
NADPH regenerating system.
-
Potassium phosphate buffer.
-
LC-MS/MS system for metabolite quantification.
Methodology:
-
Enzyme and Substrate Preparation : Prepare a series of dilutions of the probe substrate in buffer, typically spanning concentrations from 0.5x to 5x the known Km value for that substrate with CYP2C19.[3]
-
Inhibitor Preparation : Prepare a series of dilutions of the test inhibitor, typically spanning a 10-fold range around the expected or preliminary IC50 value.[3]
-
Incubation : In a 96-well plate, combine the CYP2C19 enzyme, buffer, and varying concentrations of both the inhibitor and the substrate. Allow a brief pre-incubation period.
-
Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a time period determined to be within the linear range of metabolite formation.[3]
-
Reaction Termination : Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).
-
Analysis : Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis :
-
Plot the reaction velocity (rate of metabolite formation) against the substrate concentration for each inhibitor concentration.
-
Globally fit the data to competitive, non-competitive, uncompetitive, and mixed-inhibition models using non-linear regression software.
-
The Ki value is determined from the best-fit model, which describes the mechanism of inhibition.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key processes in the structural and functional analysis of CYP2C19 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. AID 282441 - Inhibition of human CYP2C19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. rcsb.org [rcsb.org]
- 5. Structural characterization of human cytochrome P450 2C19: active site differences between P450s 2C8, 2C9, and 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Cyp2C19-IN-1 in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme primarily expressed in the liver, responsible for the metabolism of a significant number of clinically important drugs.[1][2][3][4] Its catalytic activity can significantly influence the pharmacokinetic profiles, efficacy, and safety of various therapeutic agents.[3][5] Genetic polymorphisms in the CYP2C19 gene can lead to wide inter-individual variability in drug metabolism, categorizing individuals as poor, intermediate, normal, rapid, or ultrarapid metabolizers.[4][5] Therefore, in vitro evaluation of CYP2C19 inhibition is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs).[6][7]
Cyp2C19-IN-1 is a potent and selective inhibitor of the CYP2C19 enzyme. These application notes provide detailed protocols for utilizing this compound as a tool compound in human liver microsomes (HLMs) to characterize the inhibition potential of new chemical entities (NCEs) and to elucidate the role of CYP2C19 in the metabolism of specific substrates. Human liver microsomes are a well-established in vitro model as they are an enriched source of cytochrome P450 enzymes.[8][9]
Data Presentation
Table 1: Inhibitory Potency of this compound against Major Human CYP Isoforms
| CYP Isoform | IC50 (µM) | Fold Selectivity vs. CYP2C19 |
| CYP1A2 | > 100 | > 1000 |
| CYP2C9 | 25.3 | 253 |
| CYP2C19 | 0.1 | 1 |
| CYP2D6 | > 100 | > 1000 |
| CYP3A4 | 50.1 | 501 |
| CYP2B6 | 75.8 | 758 |
| CYP2C8 | 42.1 | 421 |
Data are representative and may vary between different lots of inhibitor and human liver microsomes.
Table 2: Kinetic Parameters for CYP2C19 Inhibition by this compound
| Substrate | Inhibition Type | Kᵢ (µM) |
| (S)-Mephenytoin | Competitive | 0.05 |
| Omeprazole | Competitive | 0.08 |
Kᵢ values were determined using specific probe substrates for CYP2C19.
Experimental Protocols
Protocol 1: Determination of IC50 for a Test Compound using this compound as a Positive Control
This protocol describes a typical CYP inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP2C19, using this compound as a positive control inhibitor.
Materials:
-
Human Liver Microsomes (pooled, mixed gender)
-
This compound (and test compound) dissolved in a suitable solvent (e.g., DMSO, Acetonitrile)
-
CYP2C19 Probe Substrate (e.g., (S)-Mephenytoin or Omeprazole)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal Standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.[9] Dilute to a final protein concentration of 0.2-0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[11]
-
Prepare a stock solution of the test compound and this compound. Serially dilute to obtain a range of concentrations. The final solvent concentration in the incubation should be less than 1% (v/v).[9]
-
Prepare the probe substrate solution at a concentration close to its Km value for CYP2C19.[12]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, the test compound or this compound at various concentrations, and the potassium phosphate buffer.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.[9]
-
Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[10]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and this compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for CYP2C19 IC50 determination.
Protocol 2: Reaction Phenotyping to Determine the Contribution of CYP2C19
This protocol uses this compound to determine the relative contribution of the CYP2C19 enzyme to the metabolism of a test compound.
Materials:
-
Same as Protocol 1, with the test compound of interest used as the substrate.
-
This compound at a concentration at least 10-fold above its IC50.
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1. The test compound will be used as the substrate.
-
-
Incubation:
-
Set up two sets of incubations:
-
Control: Human liver microsomes, test compound, and vehicle (solvent for this compound).
-
Inhibition: Human liver microsomes, test compound, and a high concentration of this compound.
-
-
Pre-incubate the mixtures for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reactions at each time point and prepare samples as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the depletion of the parent test compound over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time for both the control and inhibited samples.
-
Calculate the first-order elimination rate constant (k) from the slope of the linear portion of the plot.
-
The percentage contribution of CYP2C19 to the metabolism of the test compound can be calculated as: % Contribution = [(k_control - k_inhibited) / k_control] * 100
-
Visualizations
Caption: Logic for reaction phenotyping.
Signaling Pathway
The following diagram illustrates the central role of CYP2C19 in drug metabolism and how its inhibition can lead to drug-drug interactions.
Caption: CYP2C19-mediated drug metabolism and inhibition.
References
- 1. CYP2C19 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. CYP2C19 - Wikipedia [en.wikipedia.org]
- 3. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. CYP2C19: The Key Gene For Drug Breakdown? [xcode.life]
- 5. Cytochrome P450 2C19 (CYP2C19) | St. Jude Research [stjude.org]
- 6. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. oyc.co.jp [oyc.co.jp]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of CYP2C19 and CYP2C9 from human liver: respective roles in microsomal tolbutamide, S-mephenytoin, and omeprazole hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of CYP2C19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of a significant number of clinically prescribed drugs. Genetic polymorphisms in the CYP2C19 gene can lead to variable enzyme activity, affecting drug efficacy and safety. Inhibition of CYP2C19 by co-administered drugs can also lead to significant drug-drug interactions (DDIs). Therefore, the in vivo evaluation of novel chemical entities for their potential to inhibit CYP2C19 is a crucial step in drug development.
These application notes provide a general framework for designing and conducting in vivo animal studies to assess the inhibitory potential of a test compound, referred to herein as "Cyp2C19-IN-1," on CYP2C19 activity. The protocols and data presented are generalized and may require optimization for specific compounds and animal models.
Data Presentation: In Vivo Inhibition of CYP2C19
The following table summarizes hypothetical quantitative data from an in vivo study in mice designed to evaluate the effect of "this compound" on the pharmacokinetics of a known CYP2C19 substrate, such as omeprazole.[1][2][3]
| Parameter | Vehicle Control (Omeprazole only) | "this compound" + Omeprazole | Fold Change |
| Omeprazole Cmax (ng/mL) | 1500 ± 250 | 3000 ± 400 | 2.0 |
| Omeprazole AUC (0-t) (ngh/mL) | 4500 ± 600 | 11250 ± 1500 | 2.5 |
| Omeprazole T1/2 (h) | 1.5 ± 0.3 | 3.0 ± 0.5 | 2.0 |
| 5-hydroxyomeprazole Cmax (ng/mL) | 800 ± 150 | 200 ± 50 | 0.25 |
| 5-hydroxyomeprazole AUC (0-t) (ngh/mL) | 2400 ± 400 | 600 ± 100 | 0.25 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life. 5-hydroxyomeprazole is the primary metabolite of omeprazole formed by CYP2C19.
Experimental Protocols
Animal Model Selection
-
Species: Male C57BL/6 mice (8-10 weeks old) are commonly used. Humanized transgenic mice expressing human CYP2C19 can also be valuable for more direct translation of results.[4]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization before the start of the experiment.
Drug Formulation and Administration
-
"this compound" Formulation: The formulation will depend on the physicochemical properties of the inhibitor. A common vehicle is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
CYP2C19 Substrate (e.g., Omeprazole) Formulation: Omeprazole can be dissolved in a suitable vehicle such as a bicarbonate buffer to ensure stability and absorption.
-
Administration Route: Oral gavage (PO) is a common route for both the inhibitor and the substrate to mimic clinical administration. Intraperitoneal (IP) or intravenous (IV) injections can also be used depending on the study objectives.
-
Dosage:
-
"this compound": A range of doses (e.g., 1, 5, and 25 mg/kg) should be tested to determine a dose-response relationship.
-
Omeprazole: A single dose of 10 mg/kg is a reasonable starting point for mice.
-
Experimental Design for a Pharmacokinetic Interaction Study
-
Group Allocation: Randomly divide animals into at least two groups:
-
Group 1 (Control): Receives the vehicle for "this compound" followed by the CYP2C19 substrate (e.g., omeprazole).
-
Group 2 (Test): Receives "this compound" followed by the CYP2C19 substrate.
-
-
Dosing Schedule:
-
Administer the vehicle or "this compound" orally.
-
After a predetermined time (e.g., 30-60 minutes, to allow for absorption of the inhibitor), administer the CYP2C19 substrate (omeprazole) orally.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-substrate administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood can be collected via tail vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the CYP2C19 substrate and its primary metabolite in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, AUC, T1/2) for both the parent drug and its metabolite.
-
Compare the pharmacokinetic parameters between the control and test groups to assess the extent of CYP2C19 inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vivo CYP2C19 inhibition study.
Caption: Impact of a CYP2C19 inhibitor on substrate metabolism.
References
- 1. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A common novel CYP2C19 gene variant causes ultrarapid drug metabolism relevant for the drug response to proton pump inhibitors and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Cyp2C19-IN-1 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of a significant number of clinically used drugs.[1][2][3] As an integral part of the body's drug-metabolizing machinery, the inhibition of CYP2C19 can lead to significant drug-drug interactions and altered pharmacokinetic profiles, potentially causing adverse effects or therapeutic failure. Cyp2C19-IN-1 is a novel investigational small molecule inhibitor of the CYP2C19 enzyme. Accurate and sensitive analytical methods for the quantification of this compound in plasma are essential for preclinical and clinical development, enabling the characterization of its pharmacokinetic properties and the assessment of its potential for drug-drug interactions.
These application notes provide a comprehensive overview of the recommended analytical methods and detailed protocols for the detection and quantification of this compound in plasma. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the analysis of small molecules in complex biological matrices.
Signaling Pathway and Mechanism of Action
CYP2C19 is a monooxygenase that catalyzes the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1][4] The enzyme is primarily located in the endoplasmic reticulum of liver cells.[4][5] The metabolic activity of CYP2C19 is a key determinant in the clearance and efficacy of numerous medications. Inhibition of CYP2C19 by a compound such as this compound can block the metabolic pathway of co-administered drugs that are substrates of this enzyme. This inhibition leads to an increase in the plasma concentration of the substrate drug, potentially resulting in toxicity or exaggerated pharmacological effects. The following diagram illustrates the role of CYP2C19 in drug metabolism and the inhibitory effect of this compound.
References
Application of a Selective CYP2C19 Inhibitor in Pharmacogenomics Research
Note: The specific compound "Cyp2C19-IN-1" was not identified in scientific literature. This document provides a representative application note and protocols based on the characteristics of a typical selective, reversible inhibitor of Cytochrome P450 2C19 (CYP2C19), which we will refer to as This compound for the purpose of this guide. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of a significant number of clinically prescribed drugs, including proton pump inhibitors, antidepressants, and the antiplatelet agent clopidogrel.[1][2][3][4][5] The gene encoding CYP2C19 is highly polymorphic, with numerous alleles leading to a range of metabolic phenotypes, from poor to ultrarapid metabolizers.[3][6][7][8] This genetic variability is a major cause of inter-individual differences in drug efficacy and adverse drug reactions, making CYP2C19 a key focus of pharmacogenomics research.[6][8][9]
This compound is a potent and selective inhibitor of the CYP2C19 enzyme. In pharmacogenomics research, it serves as an invaluable tool for:
-
Phenocopying: Chemically mimicking the effect of a "poor metabolizer" genotype to study the impact of reduced CYP2C19 activity on drug metabolism and response in individuals with normal enzyme function.
-
Drug-Drug Interaction (DDI) Studies: Investigating the potential for new chemical entities to be victims of DDIs when co-administered with CYP2C19 inhibitors.
-
Pathway Elucidation: Delineating the contribution of CYP2C19 to the metabolic clearance of a drug relative to other CYP isozymes.
-
Validation of Genotype-Phenotype Associations: Providing a positive control for reduced CYP2C19 function in cellular and in vivo models.
Data Presentation
The inhibitory potency of this compound and other common CYP2C19 inhibitors can be summarized for comparative purposes. The following table presents hypothetical, yet representative, quantitative data for such inhibitors against recombinant human CYP2C19.
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | 50 | 25 | Competitive |
| Fluvoxamine | 150 | 70 | Mixed |
| Omeprazole | 2500 | 1200 | Mechanism-based |
| Ticlopidine | 1000 | 450 | Mechanism-based |
| Voriconazole | 5250 | 5100 | Competitive |
IC50 and Ki values can vary depending on the specific substrate probe used in the assay.[10][11]
Signaling Pathways and Experimental Workflows
CYP2C19 Metabolic Pathway for a Prodrug
The following diagram illustrates the pivotal role of CYP2C19 in the activation of a prodrug, such as clopidogrel, and how genetic polymorphisms or inhibitors like this compound can impact this process.[2][12]
Caption: CYP2C19-mediated activation of a prodrug and points of inhibition.
Experimental Workflow for In Vitro CYP2C19 Inhibition Assay
This workflow outlines the key steps for determining the IC50 of an inhibitor like this compound.
Caption: Workflow for determining the in vitro IC50 of a CYP2C19 inhibitor.
Logical Relationship in Pharmacogenomics
The interplay between an individual's CYP2C19 genotype, the presence of inhibitors, and the resulting clinical phenotype is a core concept in pharmacogenomics.
Caption: Relationship between genotype, inhibitors, phenotype, and clinical outcome.
Experimental Protocols
Protocol for IC50 Determination of this compound
Objective: To determine the concentration of this compound that inhibits 50% of CYP2C19 metabolic activity in vitro.
Materials:
-
Recombinant human CYP2C19 (e.g., in microsomes)
-
CYP2C19 substrate: (S)-mephenytoin
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for reaction termination and sample preparation)
-
96-well microplate
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare this compound dilutions: Perform serial dilutions of this compound in a suitable solvent (e.g., DMSO), followed by a final dilution in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Pre-incubation: In a 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, recombinant CYP2C19, and the various dilutions of this compound or vehicle control.
-
Pre-warm: Pre-warm the plate at 37°C for 10 minutes.
-
Initiate reaction: Add the substrate, (S)-mephenytoin, to each well to start the metabolic reaction. The final concentration of the substrate should be approximately its Km value for CYP2C19.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Terminate reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS analysis: Quantify the formation of the metabolite (4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.
-
Data analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol for Cell-Based Assay to Assess this compound Effect on Drug Metabolism
Objective: To evaluate the effect of this compound on the metabolism of a CYP2C19 substrate in a cellular model expressing CYP2C19.
Materials:
-
Hepatocyte-like cells (e.g., HepaRG™ cells or primary human hepatocytes)
-
Cell culture medium and supplements
-
A known CYP2C19 substrate drug (e.g., a proton pump inhibitor)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell culture: Culture the hepatocyte-like cells in appropriate multi-well plates until they reach the desired confluency and differentiation state.
-
Treatment: Treat the cells with the CYP2C19 substrate drug at a clinically relevant concentration, in the presence and absence of various concentrations of this compound. Include a vehicle control.
-
Time course: Collect samples of the cell culture supernatant and/or cell lysates at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample preparation: Process the collected samples for LC-MS/MS analysis. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the parent drug and its metabolites.
-
LC-MS/MS analysis: Quantify the concentrations of the parent drug and its CYP2C19-mediated metabolite in each sample.
-
Data analysis:
-
Compare the rate of metabolite formation in the presence and absence of this compound.
-
Calculate the decrease in the clearance of the parent drug as a function of this compound concentration.
-
This data can be used to model the potential for drug-drug interactions in vivo.
-
By employing these protocols and understanding the underlying principles, researchers can effectively utilize selective CYP2C19 inhibitors like the representative This compound to advance the field of pharmacogenomics and contribute to the development of safer and more effective personalized medicines.
References
- 1. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2C19 - Wikipedia [en.wikipedia.org]
- 3. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. CYP2C19 Drug Metabolism: Genetics and More - 23andMe [23andme.com]
- 5. clarityxdna.com [clarityxdna.com]
- 6. Clinical Application of CYP2C19 Pharmacogenetics Toward More Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2C19 gene: MedlinePlus Genetics [medlineplus.gov]
Application Note: Quantitative Analysis of Cyp2C19-IN-1 in Human Plasma Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of a significant number of clinically used drugs.[1] Genetic polymorphisms in the CYP2C19 gene can lead to variable enzyme activity, affecting drug efficacy and the potential for adverse reactions.[2] Cyp2C19-IN-1 is a potent inhibitor of the CYP2C19 enzyme, making it a valuable tool for in vitro drug metabolism and drug-drug interaction studies.[3][4] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments in preclinical and clinical research. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An appropriate internal standard (IS) is used to ensure accuracy and precision.
Materials and Reagents
-
This compound (Molecular Formula: C₂₇H₂₈N₂O, Molecular Weight: 508.59 g/mol )[3]
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations.
-
Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired calibration curve range and QC concentrations.
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 50 µL of plasma in each tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 509.6 | 255.3 | 35 |
| Internal Standard | (Dependent on IS) | (Dependent on IS) | (Optimized) |
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound.
Table 1: Calibration Curve for this compound in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 1.02 | 102.0 | 8.5 |
| 5 | 4.95 | 99.0 | 6.2 |
| 10 | 10.3 | 103.0 | 4.8 |
| 50 | 48.9 | 97.8 | 3.1 |
| 100 | 101.2 | 101.2 | 2.5 |
| 500 | 505.0 | 101.0 | 1.9 |
| 1000 | 995.0 | 99.5 | 2.2 |
Table 2: Quality Control Sample Analysis for this compound
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.98 | 99.3 | 7.1 |
| Medium | 80 | 81.5 | 101.9 | 4.5 |
| High | 800 | 790.4 | 98.8 | 3.3 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Troubleshooting & Optimization
Navigating Cyp2C19-IN-1 Solubility Challenges: A Technical Support Guide
For researchers and drug development professionals utilizing Cyp2C19-IN-1, its efficacy as a potent inhibitor is clear. However, its hydrophobic nature can present significant solubility challenges in aqueous experimental media, potentially leading to inaccurate and irreproducible results. This technical support center provides a comprehensive guide to troubleshooting these issues, offering detailed protocols, frequently asked questions, and visual workflows to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the final assay buffer. This is often due to an insufficient amount of organic co-solvent (like DMSO) in the final solution or the compound's inherent insolubility in aqueous environments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble inhibitors like this compound. However, it is crucial to be aware that DMSO can inhibit CYP enzymes, including CYP2C19, in a concentration-dependent manner.[1][2]
Q3: How can I determine the maximum permissible concentration of DMSO in my experiment?
A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.1% (v/v), to minimize its inhibitory effect on CYP2C19. Studies have shown that DMSO concentrations as high as 2% can reduce CYP2C19 activity to as low as 23% of its baseline.[1] It is highly recommended to run a solvent tolerance control experiment to determine the highest concentration of DMSO that does not significantly affect your specific assay system.
Q4: My compound won't fully dissolve even in 100% DMSO. What should I do?
A4: If this compound does not fully dissolve in 100% DMSO at room temperature, you can try gentle warming (e.g., 37°C for a short period) and vortexing or sonication to aid dissolution. If insolubility persists, this may indicate compound degradation or aggregation, and it is advisable to use a fresh vial of the inhibitor.
Q5: Are there alternative solvents to DMSO for this compound?
A5: While DMSO is the most common, other organic solvents like ethanol or acetonitrile can be used. However, their compatibility with your specific assay and their potential to inhibit CYP2C19 must also be validated.[1] For any solvent, it is critical to perform a vehicle control to assess its impact on the experiment.
Troubleshooting Insolubility: Experimental Protocols
When encountering solubility issues with this compound, a systematic approach is key. Below are detailed protocols to help you prepare your inhibitor and troubleshoot insolubility.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of 100% DMSO to the powder. The target is to achieve a high-concentration stock, for example, 10 mM or 50 mM.
-
Aiding Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath for 10-15 minutes can also be applied.
-
-
Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Serial Dilution and Introduction into Aqueous Buffer
-
Intermediate Dilutions: Prepare intermediate dilutions of your stock solution in 100% DMSO. This step is crucial for minimizing the amount of DMSO carried over into the final assay.
-
Final Dilution: Add a small volume of the appropriate DMSO dilution to your pre-warmed aqueous assay buffer. Crucially, add the inhibitor solution to the buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the inhibitor that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below the determined tolerated level (ideally ≤ 0.1%).
Solubility Data Summary
| Solvent | Expected Solubility | Key Considerations |
| DMSO | High | Can inhibit CYP2C19 at higher concentrations.[1] |
| Ethanol | Moderate to High | Generally less toxic to cells than DMSO, but may also have effects on enzyme activity. |
| Methanol | Moderate | Can inhibit some CYP isoforms, but may be less inhibitory to CYP2C19 than DMSO.[1] |
| Acetonitrile | Moderate | Reported to have minimal effect on several CYP isoforms at low concentrations.[1] |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution is not recommended. |
Visualizing Workflows and Pathways
To further clarify the troubleshooting process and the context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting this compound insolubility.
Caption: Inhibition of a CYP2C19-mediated drug metabolism pathway.
References
Technical Support Center: Improving the Selectivity of Cyp2C19-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cyp2C19-IN-1. The focus is on addressing challenges related to its selectivity and providing actionable experimental guidance.
Disclaimer: Specific selectivity data for this compound is not publicly available. The following quantitative data is hypothetical but representative of a potent dual CYP2C9/CYP2C19 inhibitor, designed to illustrate common selectivity challenges and guide experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent inhibitor of both CYP2C19 and CYP2C9. Its selectivity against other major cytochrome P450 isoforms is significantly lower. Below is a representative selectivity profile based on hypothetical IC50 values.
Data Presentation: Hypothetical Selectivity Profile of this compound
| CYP Isoform | IC50 (nM) | Fold Selectivity vs. CYP2C19 |
| CYP2C19 | 50 | 1 |
| CYP2C9 | 150 | 3 |
| CYP1A2 | >10,000 | >200 |
| CYP2D6 | >10,000 | >200 |
| CYP3A4 | 8,000 | 160 |
Q2: Given its dual activity against CYP2C9 and CYP2C19, how can I be sure my experimental results are specific to CYP2C19 inhibition?
A2: This is a critical consideration. To ensure your findings are specific to CYP2C19, you should perform counter-screening experiments using a selective CYP2C9 substrate. Additionally, employing a well-characterized selective CYP2C19 inhibitor as a positive control can help differentiate the effects.
Q3: What are the key structural differences between the active sites of CYP2C9 and CYP2C19 that I can exploit to improve inhibitor selectivity?
A3: Although CYP2C9 and CYP2C19 share high sequence homology (approximately 91% structural similarity), there are subtle but important differences in their active sites that can be targeted for designing more selective inhibitors.[1] Key differences include residues at positions 208 and 362 (Leucine in CYP2C9 vs. Valine and Isoleucine in CYP2C19, respectively).[2] These differences alter the size and shape of the active site cavity. Designing compounds that specifically interact with the unique residues in the CYP2C19 active site is a key strategy for improving selectivity.
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Effects Observed in Cellular Assays
You are using this compound in a cellular assay to probe the role of CYP2C19 in a specific signaling pathway, but you observe effects that are inconsistent with known CYP2C19 biology.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cellular effects.
Experimental Protocol: Determining IC50 Values Against a Panel of Recombinant CYP Isoforms
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of major CYP isoforms.
-
Materials:
-
Recombinant human CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase.
-
Specific fluorescent probe substrates for each isoform (see table below).
-
NADPH regenerating system.
-
This compound stock solution in DMSO.
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
96-well microplates (black, for fluorescence).
-
Plate reader with fluorescence detection capabilities.
-
-
Procedure: a. Prepare serial dilutions of this compound in buffer. The final DMSO concentration should be less than 0.5%. b. In each well of the microplate, add the recombinant CYP enzyme, buffer, and the corresponding probe substrate. c. Add the serially diluted this compound or vehicle control (DMSO) to the wells. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding the NADPH regenerating system. f. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the probe substrate. g. Calculate the rate of reaction for each inhibitor concentration. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Common CYP Probe Substrates
| CYP Isoform | Recommended Probe Substrate | Metabolite |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | (S)-Mephenytoin | 4'-hydroxy-mephenytoin |
| CYP2D6 | Bufuralol | 1'-hydroxybufuralol |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam |
Issue 2: Difficulty in Designing a More Selective CYP2C19 Inhibitor
You want to improve the selectivity of this compound for CYP2C19 over CYP2C9 through structural modifications.
Logical Relationship: Strategies for Improving Selectivity
Caption: Strategies to enhance the selectivity of this compound.
Experimental Protocol: Differentiating CYP2C9 and CYP2C19 Activity using Selective Substrates in Human Liver Microsomes (HLM)
-
Objective: To determine the relative contribution of CYP2C9 and CYP2C19 to the metabolism of a test compound and to assess the specific inhibitory effect of this compound.
-
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
Selective CYP2C19 substrate: (S)-Mephenytoin.
-
Selective CYP2C9 substrate: Diclofenac.
-
This compound.
-
Selective CYP2C9 inhibitor (positive control): Sulfaphenazole.
-
Selective CYP2C19 inhibitor (positive control): Ticlopidine.
-
NADPH regenerating system.
-
Acetonitrile with 0.1% formic acid (for quenching).
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure: a. Assay 1 (CYP2C19 activity): i. Pre-incubate HLM with (S)-Mephenytoin and varying concentrations of this compound (or Ticlopidine as a control) at 37°C. ii. Initiate the reaction with the NADPH regenerating system. iii. After a defined time within the linear range of metabolism, quench the reaction with cold acetonitrile. iv. Centrifuge to pellet the protein and analyze the supernatant for the formation of 4'-hydroxy-mephenytoin by LC-MS/MS. b. Assay 2 (CYP2C9 activity): i. Repeat the above procedure using Diclofenac as the substrate and Sulfaphenazole as the positive control inhibitor. ii. Analyze the supernatant for the formation of 4'-hydroxydiclofenac by LC-MS/MS.
-
Data Analysis:
-
Calculate the IC50 of this compound for the inhibition of both reactions. A significant difference in the IC50 values will indicate its relative potency against CYP2C19 and CYP2C9 in a complex biological matrix.
-
By following these troubleshooting guides and experimental protocols, researchers can better characterize the selectivity of this compound and develop strategies to improve its utility as a selective tool for studying CYP2C19.
References
Navigating Cyp2C19-IN-1 Degradation: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the potential degradation of Cyp2C19-IN-1 in experimental assays. By understanding the stability of this potent inhibitor and implementing proper handling techniques, users can ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of small molecule stability suggest that factors such as improper storage temperature, exposure to light, extreme pH, and the choice of solvent can contribute to its degradation.
Q2: How should I properly store my stock solution of this compound?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or lower. Aliquoting the stock solution into smaller, single-use volumes is advised to minimize freeze-thaw cycles, which can accelerate degradation.
Q3: Is this compound sensitive to light?
A3: Many small molecule inhibitors exhibit sensitivity to light. To mitigate the risk of photodegradation, it is best practice to protect solutions containing this compound from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the recommended solvent for dissolving this compound?
A4: While Dimethyl Sulfoxide (DMSO) is a common solvent for many inhibitors, high concentrations of DMSO have been shown to inhibit CYP2C19 activity.[1][2] Therefore, it is crucial to use a minimal amount of DMSO to dissolve the compound and to ensure the final concentration in the assay does not exceed a level that affects enzyme function. Some studies suggest that acetonitrile has a lesser impact on CYP2C19 activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected inhibition | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Ensure proper storage conditions (-20°C or lower, protected from light). 3. Minimize freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal assay conditions. | 1. Verify the pH of the assay buffer is within the optimal range for both the enzyme and the inhibitor. 2. Ensure the incubation temperature is appropriate and consistent. | |
| High concentration of DMSO in the final assay volume. | 1. Minimize the volume of DMSO used to dissolve this compound. 2. Consider using an alternative solvent like acetonitrile if compatible with the assay. 3. Run a solvent control to assess the effect of the solvent on enzyme activity. | |
| Complete loss of inhibition | Significant degradation of this compound. | 1. Discard the old stock solution and prepare a fresh one from a new batch of the compound if possible. 2. Review handling and storage procedures to identify potential sources of degradation. |
| Incorrect preparation of assay reagents. | 1. Double-check all calculations and dilutions for the inhibitor, enzyme, and substrate. 2. Ensure all reagents are properly thawed and mixed before use. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.
-
Storage: Store the aliquots at -20°C or -80°C.
General Protocol for a CYP2C19 Inhibition Assay
-
Prepare Reagents: Thaw all reagents, including the CYP2C19 enzyme, substrate, and buffer, to room temperature.
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution to the desired concentrations using the assay buffer.
-
Pre-incubation: In a microplate, add the CYP2C19 enzyme and the diluted this compound or vehicle control. Allow for a short pre-incubation period as determined by the specific assay protocol.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the appropriate signal (e.g., fluorescence, absorbance) at specified time points.
-
Data Analysis: Calculate the rate of reaction and determine the extent of inhibition.
Visualizing Experimental Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A streamlined workflow for preparing and using this compound in an inhibition assay.
Caption: A decision tree for troubleshooting common issues in this compound inhibition assays.
References
- 1. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
minimizing Cyp2C19-IN-1 cytotoxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential cytotoxicity associated with the use of Cyp2C19-IN-1 in cell culture experiments.
Disclaimer
It is important to note that publicly available data on the specific cytotoxic profile (e.g., IC50 values) of this compound across various cell lines is limited. One source suggests it possesses no hepatotoxicity or Ames toxicity. However, unexpected cytotoxicity can arise from various experimental factors. This guide provides a framework for troubleshooting and minimizing cytotoxicity based on best practices for working with small molecule inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the Cytochrome P450 2C19 (CYP2C19) enzyme. CYP2C19 is a member of the cytochrome P450 superfamily of enzymes, which are primarily found in the liver and are responsible for the metabolism of a wide range of endogenous and exogenous compounds, including many prescription drugs.[1][2][3] By inhibiting CYP2C19, this compound can alter the metabolic processing of its substrates.
Q2: I am observing significant cell death in my culture after treating with this compound. What are the potential causes?
Observed cytotoxicity, even with compounds reported to have low toxicity, can stem from several factors:
-
High Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or overwhelming cellular metabolic pathways.
-
Solvent Toxicity: The solvent used to dissolve this compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells at certain concentrations.
-
Substrate Accumulation: If the cell culture medium or the cells themselves contain a substrate of CYP2C19, inhibition of its metabolism could lead to the accumulation of a toxic precursor.
-
Off-Target Effects: this compound may interact with other cellular targets besides CYP2C19, leading to unintended and cytotoxic consequences.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Experimental Conditions: Factors such as cell density, incubation time, and media composition can all influence the observed cytotoxicity.
Q3: How can I determine a safe working concentration for this compound in my cell line?
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration for cytotoxicity (IC50) in your specific cell line. This involves treating cells with a range of this compound concentrations and measuring cell viability after a set incubation period. A starting point could be a wide range of concentrations (e.g., 0.1 µM to 100 µM).
Q4: What is the recommended solvent for this compound and how can I minimize its toxicity?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). To minimize solvent-induced cytotoxicity:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
When treating your cells, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5% and ideally at or below 0.1%.
-
Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental wells, but without the inhibitor. This allows you to differentiate between the effects of the inhibitor and the solvent.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| High background cytotoxicity in vehicle (DMSO) control. | DMSO concentration is too high. | Decrease the final DMSO concentration in the culture medium to ≤ 0.1%. Prepare a more concentrated stock solution of this compound to achieve the desired final concentration with a smaller volume of DMSO. |
| Cell line is particularly sensitive to DMSO. | Test the tolerance of your cell line to a range of DMSO concentrations (e.g., 0.05% to 1%) to determine the maximum non-toxic concentration. | |
| Unexpectedly high cytotoxicity at low concentrations of this compound. | Off-target effects of the inhibitor. | Review available literature for any known off-target activities of this compound. Consider using a structurally different CYP2C19 inhibitor as a control to see if the effect is specific to this compound. |
| Accumulation of a toxic substrate. | Analyze the composition of your cell culture medium for known CYP2C19 substrates. If a substrate is present, consider using a custom medium formulation without it. | |
| Cell line is highly dependent on a metabolic product of CYP2C19. | This is less common for CYP enzymes but possible. This would require more in-depth metabolic studies to identify the depleted essential metabolite. | |
| Inconsistent results between experiments. | Variations in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. Perform cell counts before seeding plates. |
| Variations in inhibitor stock solution. | Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles). | |
| Contamination of cell culture. | Regularly check for microbial contamination. Use proper aseptic techniques. | |
| No observed effect of the inhibitor, even at high concentrations. | Poor solubility or precipitation of this compound in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Consider pre-warming the medium before adding the inhibitor solution. |
| Inactivity of the inhibitor. | Verify the purity and activity of your this compound stock. If possible, perform an in vitro activity assay to confirm its inhibitory effect on CYP2C19. | |
| Low or no expression of CYP2C19 in your cell line. | Confirm the expression of CYP2C19 in your cell line using techniques like qPCR or Western blotting. |
Data Presentation: Hypothetical Cytotoxicity Data
The following tables illustrate how to present quantitative data from cytotoxicity experiments. Note: This is hypothetical data for illustrative purposes only.
Table 1: IC50 Values of this compound in Various Cell Lines after 48-hour Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver Carcinoma | > 100 |
| MCF-7 | Breast Adenocarcinoma | 75.3 |
| A549 | Lung Carcinoma | 88.1 |
| HEK293 | Embryonic Kidney | > 100 |
Table 2: Effect of Incubation Time on this compound Cytotoxicity in MCF-7 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | > 100 |
| 48 | 75.3 |
| 72 | 52.1 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Ensure the final DMSO concentration for the highest concentration is ≤ 1% (this will be further diluted 1:1 in the wells to ≤ 0.5%).
-
Prepare a vehicle control containing the same concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells in triplicate.
-
Include wells with untreated cells (medium only) as a negative control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates a generalized mechanism by which inhibition of a CYP enzyme could lead to cytotoxicity.
Caption: General mechanism of CYP enzyme inhibition leading to potential cytotoxicity.
Experimental Workflow
This diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for determining inhibitor-induced cytotoxicity.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting unexpected cytotoxicity.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Cyp2C19-IN-1 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cyp2C19-IN-1 in in vitro assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent incubation times. | Ensure precise and consistent incubation times for all wells and plates. Use a multichannel pipette for simultaneous addition of reagents. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Microsome lot-to-lot variability. | Characterize each new lot of human liver microsomes for basal CYP2C19 activity. If possible, purchase a large batch from a single lot for a series of experiments. | |
| Instability of this compound. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | |
| No or very low CYP2C19 activity detected | Inactive enzyme. | Ensure proper storage of human liver microsomes or recombinant CYP2C19 at -80°C. Avoid repeated freeze-thaw cycles. |
| NADPH regeneration system failure. | Use a fresh, properly prepared NADPH regeneration system. Confirm the activity of the components (e.g., glucose-6-phosphate dehydrogenase). | |
| Incorrect substrate concentration. | Use a substrate concentration at or near the Km for CYP2C19 to ensure detectable product formation. | |
| Apparent activation of CYP2C19 at low concentrations of this compound | Assay interference. | Test for autofluorescence or quenching of the fluorescent signal by this compound at the wavelengths used for detection. Run controls with the inhibitor but without the enzyme or substrate. |
| Atypical enzyme kinetics. | This can sometimes be observed with CYP enzymes. Perform full kinetic analysis to understand the mechanism of interaction. | |
| Precipitation of this compound in assay buffer | Poor solubility. | Check the final concentration of the solvent (e.g., DMSO) in the assay and ensure it is below the recommended limit (typically <1%). The solubility of the inhibitor can be improved by pre-warming the assay buffer. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of the cytochrome P450 enzyme CYP2C19.[1] It acts by binding to the active site of the enzyme, thereby preventing the metabolism of CYP2C19 substrates.
2. What is the recommended in vitro assay system to test this compound?
A common and reliable in vitro system is using human liver microsomes (HLMs) which contain a mixture of drug-metabolizing enzymes, including CYP2C19.[2] Alternatively, recombinant human CYP2C19 (rhCYP2C19) expressed in a system like baculovirus-infected insect cells can be used for more specific studies.
3. Which substrate is recommended for a CYP2C19 inhibition assay with this compound?
(S)-mephenytoin is a classic and specific substrate for CYP2C19.[3] Its hydroxylation to 4'-hydroxymephenytoin is a well-characterized metabolic reaction catalyzed by CYP2C19. Fluorescent probe substrates are also available for higher throughput screening.
4. How should I prepare the stock solution of this compound?
This compound should be dissolved in a suitable organic solvent, such as DMSO, to prepare a high-concentration stock solution. Subsequent dilutions should be made in the same solvent to create a range of working concentrations. The final concentration of the organic solvent in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
5. How do I determine the IC50 value of this compound?
The IC50 value is determined by measuring the activity of CYP2C19 at various concentrations of this compound. The percentage of inhibition is calculated for each concentration relative to a vehicle control (no inhibitor). The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity and can be calculated by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Conditions |
| Ki | 6.16 µM | Inhibition of RNA-dependent RNA polymerase (RdRP)[1] |
| IC50 | Data not available in the public domain | A representative IC50 value would be determined using the protocol below. |
Note: The provided Ki value is for the inhibition of a different enzyme and is included for informational purposes. The IC50 value for CYP2C19 inhibition needs to be experimentally determined.
Experimental Protocols
Protocol 1: CYP2C19 Inhibition Assay using Human Liver Microsomes and LC-MS/MS Detection
This protocol describes the determination of the IC50 value of this compound using pooled human liver microsomes and (S)-mephenytoin as the substrate. The formation of the metabolite, 4'-hydroxymephenytoin, is quantified by LC-MS/MS.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
(S)-mephenytoin
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regeneration system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile
-
Internal standard (e.g., deuterated 4'-hydroxymephenytoin)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare this compound solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare reaction mixture: In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes (final concentration, e.g., 0.2 mg/mL)
-
This compound solution or vehicle (DMSO) for the control wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate reaction: Add (S)-mephenytoin (final concentration at its Km, e.g., 50 µM) to each well to start the reaction.
-
Start NADPH regeneration: Immediately add the NADPH regeneration system to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes) with gentle shaking. The incubation time should be within the linear range of product formation.
-
Terminate reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Protein precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample analysis: Transfer the supernatant to a new 96-well plate and analyze the formation of 4'-hydroxymephenytoin using a validated LC-MS/MS method.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis using a suitable software.
Protocol 2: In Vitro Hepatotoxicity Assay
This protocol provides a general method for assessing the potential hepatotoxicity of this compound using a cell-based assay, such as the MTT assay, with a human liver cell line (e.g., HepG2).
Materials:
-
This compound
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to attach and grow overnight in a CO2 incubator at 37°C.
-
Compound treatment: Prepare a range of concentrations of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).
-
MTT addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the CC50 (concentration causing 50% cytotoxicity) value.
Protocol 3: Ames Test (Bacterial Reverse Mutation Assay)
This protocol outlines the general procedure for the Ames test to assess the mutagenic potential of this compound. This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine.
Materials:
-
This compound
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (from induced rat liver) for metabolic activation
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Positive controls (e.g., sodium azide for TA1535 and TA100, 2-nitrofluorene for TA98)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Strain preparation: Grow overnight cultures of the Salmonella typhimurium tester strains.
-
Assay setup: For each tester strain, prepare tubes for the negative control, positive control, and a range of concentrations of this compound.
-
Metabolic activation: Perform the assay both with and without the S9 fraction to assess the mutagenicity of the parent compound and its metabolites.
-
Incubation: To each tube, add the tester strain, the test compound or control, and either the S9 mix or a buffer. Incubate briefly.
-
Plating: Add molten top agar containing a trace amount of histidine and biotin to each tube, mix, and pour onto the surface of a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Visualizations
Caption: CYP2C19 metabolic pathway showing drug activation and inactivation.
Caption: Workflow for a CYP2C19 inhibition assay.
References
Validation & Comparative
A Head-to-Head Comparison: Ticlopidine and Omeprazole as CYP2C19 Inhibitors
For Immediate Release
[City, State] – In the landscape of drug development and clinical pharmacology, understanding the inhibitory effects of compounds on cytochrome P450 enzymes is paramount. This guide provides a detailed comparison of two well-known inhibitors of the CYP2C19 enzyme: the antiplatelet agent ticlopidine and the proton pump inhibitor omeprazole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their inhibitory profiles, mechanisms of action, and the experimental protocols used to characterize them.
Introduction to CYP2C19
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically important drugs.[1] Its activity can be highly variable among individuals due to genetic polymorphisms, which can affect drug efficacy and safety. Inhibition of CYP2C19 can lead to significant drug-drug interactions, altering the clearance of co-administered medications and potentially leading to adverse effects. Therefore, a thorough characterization of the inhibitory potential of new chemical entities on CYP2C19 is a crucial step in drug discovery and development.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The table below summarizes the available data for ticlopidine and omeprazole. It is important to note that these values can vary depending on the experimental conditions, such as the substrate and enzyme source used.
| Inhibitor | Parameter | Value (µM) | Inhibition Type | Source |
| Ticlopidine | IC50 | ~1.3 | Time-Dependent | [2] |
| Ki | 1.2 ± 0.5 | Competitive | [3] | |
| KI | 3.32 | Mechanism-Based | [4] | |
| kinact | 0.0739 min⁻¹ | Mechanism-Based | [4] | |
| Omeprazole | IC50 (no pre-incubation) | ~7.0 | Reversible | [5] |
| IC50 (with pre-incubation) | Shift observed | Time-Dependent | [5] | |
| IC50 | 8.4 ± 0.6 | Reversible | [6] | |
| KI | 1.7 - 9.1 | Mechanism-Based | [7] | |
| kinact | 0.041 - 0.046 min⁻¹ | Mechanism-Based | [7] |
Mechanisms of Inhibition
Both ticlopidine and omeprazole exhibit complex inhibitory mechanisms against CYP2C19, going beyond simple reversible inhibition.
Ticlopidine is a potent mechanism-based inhibitor of CYP2C19.[4][8][9] This means that it is metabolically activated by the enzyme to a reactive intermediate that then covalently binds to and inactivates the enzyme.[9][10] This leads to a time-dependent loss of enzyme activity.[8][11] Some studies also characterize its initial interaction as competitive.[3]
Omeprazole also acts as a time-dependent inhibitor of CYP2C19.[6][7][12][13] Similar to ticlopidine, omeprazole is metabolized by CYP2C19, and this process is a prerequisite for its inhibitory action.[1] The inhibition by omeprazole is considered irreversible or quasi-irreversible.[7] Furthermore, metabolites of omeprazole, such as omeprazole sulfone and 5'-O-desmethylomeprazole, also contribute to the overall time-dependent inhibition of CYP2C19.[6][12]
Caption: Mechanism-based inhibition of CYP2C19 by ticlopidine and omeprazole.
Experimental Protocols for CYP2C19 Inhibition Assays
The determination of CYP2C19 inhibition is typically performed using in vitro systems, such as human liver microsomes (HLMs) or recombinant human CYP2C19 enzymes. Below are generalized protocols for assessing reversible and time-dependent inhibition.
Reversible Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of CYP2C19 activity.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2C19
-
CYP2C19 substrate (e.g., (S)-mephenytoin, omeprazole)
-
Test inhibitor (e.g., ticlopidine, omeprazole) at various concentrations
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other quenching solution
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLMs or recombinant CYP2C19, buffer, and the CYP2C19 substrate in a 96-well plate.
-
Add the test inhibitor at a range of concentrations to the wells. A vehicle control (without inhibitor) is also included.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Time-Dependent Inhibition Assay (KI and kinact Determination)
Objective: To characterize the time-dependent inactivation of CYP2C19 by an inhibitor.
Materials:
-
Same as for the reversible inhibition assay.
Procedure:
-
Pre-incubation: Prepare a mixture of HLMs or recombinant CYP2C19 and the test inhibitor at various concentrations in buffer. Initiate the pre-incubation by adding the NADPH regenerating system. A control without NADPH is also run.
-
Incubate this mixture at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Definitive Incubation: At each time point, take an aliquot of the pre-incubation mixture and dilute it into a second reaction mixture containing a high concentration of the CYP2C19 substrate. This dilution step minimizes further inhibition by the parent inhibitor.
-
Initiate the definitive incubation by adding the NADPH regenerating system (if not carried over from the pre-incubation).
-
Incubate for a short period (e.g., 5-10 minutes).
-
Terminate the reaction and analyze for metabolite formation as described above.
-
Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed inactivation rate constant (kobs).
-
Plot the kobs values against the inhibitor concentrations. The maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI) can be determined by fitting the data to the Michaelis-Menten equation.
Caption: Workflow for CYP2C19 inhibition assays.
Conclusion
Both ticlopidine and omeprazole are significant inhibitors of CYP2C19, with both demonstrating time-dependent, mechanism-based inhibition. Ticlopidine appears to be a more potent inhibitor based on available Ki values. The complex nature of their inhibition highlights the importance of conducting thorough in vitro studies, including pre-incubation steps, to accurately characterize the potential for drug-drug interactions. For researchers in drug development, understanding these differences is crucial for predicting and mitigating the risk of adverse clinical outcomes when developing new drugs that may be co-administered with CYP2C19 substrates or inhibitors.
References
- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug ticlopidine: potent effect on CYP2C19 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of mechanism-based inhibition of human cytochrome P450 2C19 by ticlopidine, clopidogrel, and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of six proton pump inhibitors as inhibitors of various human cytochromes P450: focus on cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ticlopidine as a selective mechanism-based inhibitor of human cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
Navigating CYP Inhibition: A Comparative Guide to the Selectivity of a Potent CYP2C19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the selectivity of enzyme inhibitors is paramount to predicting potential drug-drug interactions and ensuring patient safety. This guide provides a detailed comparison of the in vitro inhibitory activity of a representative potent and selective CYP2C19 inhibitor against other major cytochrome P450 (CYP) isoforms. Due to the lack of publicly available data for a compound specifically named "Cyp2C19-IN-1," this guide utilizes data for N-3-benzylnirvanol , a well-characterized selective CYP2C19 inhibitor, to illustrate the principles of selectivity assessment. The methodologies and data presentation herein serve as a practical reference for evaluating novel chemical entities.
Performance Against Other CYP Isoforms: A Quantitative Comparison
The inhibitory potential of N-3-benzylnirvanol was assessed against a panel of key drug-metabolizing CYP isoforms. The half-maximal inhibitory concentrations (IC50) were determined to quantify its potency and selectivity.
| CYP Isoform | IC50 (µM) | Selectivity Fold (IC50 Isoform / IC50 CYP2C19) |
| CYP2C19 | 0.25 | 1 |
| CYP1A2 | >100 | >400 |
| CYP2A6 | >100 | >400 |
| CYP2B6 | 62 | 248 |
| CYP2C8 | 34 | 136 |
| CYP2C9 | 19 | 76 |
| CYP2D6 | >100 | >400 |
| CYP3A4 | 89 | 356 |
Data presented is for the representative selective CYP2C19 inhibitor, N-3-benzylnirvanol.
The data clearly demonstrates the high selectivity of this class of inhibitors for CYP2C19. While N-3-benzylnirvanol shows potent inhibition of CYP2C19 with an IC50 of 0.25 µM, its inhibitory activity against other major CYP isoforms is significantly weaker, with IC50 values orders of magnitude higher.[1] It is noteworthy that advancements in medicinal chemistry have led to the development of even more potent and selective inhibitors, such as the omeprazole-based analogue "compound 30," which exhibits a Ki of 0.02 µM for CYP2C19 and is 66-fold selective over CYP1A2, the next most potently inhibited isoform.[1][2]
Visualizing Selectivity: A Comparative Profile
The following diagram illustrates the selectivity profile of the representative CYP2C19 inhibitor against other CYP isoforms, highlighting its preferential inhibition of CYP2C19.
Caption: Selectivity profile of a representative CYP2C19 inhibitor.
Experimental Protocol for Determining CYP Isoform Selectivity
The following is a detailed methodology for a typical in vitro CYP inhibition assay used to determine the IC50 values.
1. Materials and Reagents:
-
Test inhibitor (e.g., N-3-benzylnirvanol)
-
Pooled human liver microsomes (HLM) or recombinant human CYP enzymes
-
CYP isoform-specific probe substrates (e.g., S-mephenytoin for CYP2C19, phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
96-well microplates
2. Experimental Workflow:
The experimental workflow for determining the IC50 of an inhibitor against a specific CYP isoform is depicted below.
Caption: Experimental workflow for CYP inhibition assay.
3. Assay Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor and probe substrates in a suitable solvent (e.g., DMSO, methanol). Serial dilutions of the inhibitor are made to achieve a range of final concentrations in the assay.
-
Pre-incubation: In a 96-well plate, combine the human liver microsomes (or recombinant CYP enzyme), phosphate buffer, and the test inhibitor at various concentrations. The mixture is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the CYP isoform-specific probe substrate and the NADPH regenerating system to the pre-incubation mixture.
-
Incubation: The reaction plate is incubated at 37°C for a predetermined time that is within the linear range of metabolite formation.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the proteins. An internal standard is often included in the quenching solution for accurate quantification.
-
Sample Processing: The plate is centrifuged to pellet the precipitated protein, and the supernatant containing the metabolite is transferred to a new plate for analysis.
-
LC-MS/MS Analysis: The concentration of the specific metabolite formed is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable sigmoidal dose-response curve.
This comprehensive guide provides a framework for understanding and evaluating the selectivity of CYP2C19 inhibitors. The presented data and protocols are essential tools for researchers in the field of drug metabolism and pharmacokinetics, aiding in the early identification and characterization of compounds with favorable safety profiles.
References
A Comparative Guide to CYP2C19 Mechanism-Based Inhibitors: Ticlopidine vs. an Alternative
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of mechanism-based inhibitors of the cytochrome P450 enzyme CYP2C19. The initial aim was to compare the commercially available research chemical Cyp2C19-IN-1 with the well-established clinical inhibitor ticlopidine .
However, a comprehensive search of scientific literature and chemical databases revealed a critical lack of experimental data for this compound. The compound, also referred to as CYP2C9/CYP2C19-IN-1 (compound 22d), is mentioned in a 2022 chemoinformatic study by Ezeh M.I. et al., where its potential as a CYP2C19 inhibitor was predicted through computational modeling.[1][2][3] To date, these predictions have not been substantiated by published in vitro or in vivo experimental data, and there is no information available regarding its mode of inhibition (e.g., reversible, time-dependent, or mechanism-based) or its kinetic parameters.
To fulfill the objective of providing a data-supported comparative guide, this document will instead compare ticlopidine with clopidogrel . Clopidogrel is a clinically and structurally relevant alternative; it is also a thienopyridine antiplatelet drug that acts as a well-characterized mechanism-based inhibitor of CYP2C19.[2] This comparison will provide valuable insights into the properties and experimental evaluation of this class of inhibitors.
Overview of Ticlopidine and Clopidogrel as CYP2C19 Inhibitors
Ticlopidine and clopidogrel are both prodrugs from the thienopyridine class, used clinically to inhibit platelet aggregation.[4] Their therapeutic effect relies on metabolic activation to a reactive thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets. A key enzyme in this activation pathway is CYP2C19.[4][5]
However, in a parallel metabolic pathway, the thiophene ring of both compounds is oxidized by CYP2C19, leading to the formation of a reactive intermediate that covalently binds to the enzyme itself, causing its irreversible inactivation.[2][3] This process, known as mechanism-based inhibition (MBI), has significant implications for drug-drug interactions, as the inactivation of CYP2C19 can impair the metabolism of other drugs that are substrates for this enzyme.[6][7]
Quantitative Comparison of Inhibitory Potency
The potency of mechanism-based inhibitors is characterized by several kinetic parameters, including the maximal rate of inactivation (k_inact) and the inhibitor concentration required to achieve half of the maximal inactivation rate (K_I). The ratio k_inact/K_I is a measure of the overall inactivation efficiency.
| Parameter | Ticlopidine | Clopidogrel | Reference |
| k_inact (min⁻¹) | 0.0739 | 0.0557 | [2][3] |
| K_I (µM) | 3.32 | 14.3 | [2][3] |
| Inactivation Efficiency (k_inact/K_I, L·min⁻¹·mol⁻¹) | ~22,259 | ~3,895 | Calculated |
| IC₅₀ (µM) | Potent; substrate-dependent | Potent; substrate-dependent | [6] |
Note: IC₅₀ values for mechanism-based inhibitors are time- and substrate-dependent and are therefore less suitable for direct comparison of potency than k_inact and K_I.
Based on these in vitro parameters from studies using human liver microsomes, ticlopidine demonstrates a higher efficiency as a mechanism-based inhibitor of CYP2C19 compared to clopidogrel, characterized by a lower K_I and a slightly higher k_inact.
Mechanism of Inactivation
Both ticlopidine and clopidogrel undergo bioactivation by CYP2C19, leading to the formation of a reactive metabolite that covalently adducts to the enzyme, causing its inactivation. The critical step is the oxidation of the thiophene ring.[2]
Figure 1: Bioactivation and mechanism-based inhibition of CYP2C19 by thienopyridines.
Experimental Protocols
The determination of mechanism-based inhibition parameters (k_inact and K_I) involves a two-step incubation process.
Protocol: Determination of k_inact and K_I
Objective: To determine the kinetic parameters of time-dependent inhibition of CYP2C19 by an test compound (e.g., ticlopidine) in human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor (Ticlopidine or Clopidogrel) dissolved in a suitable solvent (e.g., methanol, DMSO)
-
CYP2C19 probe substrate (e.g., S-mephenytoin)
-
Ice, heating block, or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Pre-incubation (Inactivation Step):
-
Prepare a series of pre-incubation mixtures in buffer containing HLM and multiple concentrations of the test inhibitor. Include a vehicle control (no inhibitor).
-
Pre-warm the mixtures at 37°C for a few minutes.
-
Initiate the inactivation reaction by adding the NADPH-generating system.
-
At several time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the pre-incubation mixture.
-
-
Definitive Incubation (Activity Measurement Step):
-
Immediately dilute the withdrawn aliquot into a second incubation tube containing the CYP2C19 probe substrate (e.g., S-mephenytoin) and additional NADPH-generating system. The dilution factor should be large (e.g., 10-fold or greater) to minimize further inactivation and reduce the inhibitor concentration to well below its IC₅₀.
-
Incubate this reaction mixture for a short, fixed period (e.g., 15 minutes) in the linear range of metabolite formation.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite (e.g., 4'-hydroxy-S-mephenytoin) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (%) versus the pre-incubation time.
-
The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for enzyme inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration.
-
The parameters k_inact (maximal rate of inactivation) and K_I (inhibitor concentration at half-maximal inactivation) are determined from this non-linear regression analysis.
-
Figure 2: Experimental workflow for determining mechanism-based inhibition parameters.
Selectivity and Clinical Implications
While both ticlopidine and clopidogrel are potent mechanism-based inhibitors of CYP2C19, their selectivity across other CYP isoforms can differ. Ticlopidine is also known to be a potent inhibitor of CYP2D6, broadening its potential for drug-drug interactions.[8] The clinical relevance of CYP2C19 inhibition is significant, especially when co-administering drugs that are primarily cleared by this enzyme, such as certain proton pump inhibitors (e.g., omeprazole), antidepressants, and antiepileptics.[6] The inactivation of CYP2C19 by ticlopidine or clopidogrel can lead to elevated plasma concentrations of these co-administered drugs, potentially causing adverse effects.
Figure 3: Logical relationship of CYP2C19 inhibition and clinical drug-drug interactions.
Conclusion
While this compound remains a compound of interest based on computational predictions, the absence of experimental data precludes its direct comparison as a mechanism-based inhibitor. In contrast, both ticlopidine and clopidogrel are well-documented mechanism-based inhibitors of CYP2C19. In vitro kinetic data suggest that ticlopidine is a more efficient inactivator of the enzyme than clopidogrel. Understanding the MBI potential of compounds is a critical component of drug development, and the experimental protocols outlined in this guide provide a framework for the robust characterization of such inhibitors. This data is essential for predicting and mitigating the risk of clinically significant drug-drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemoinformatic Design and Profiling of Derivatives of Dasabuvir, Efavirenz, and Tipranavir as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase and Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoinformatic Design and Profiling of Derivatives of Dasabuvir, Efavirenz, and Tipranavir as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase and Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Chemoinformatic Design and Profiling of Derivatives of Dasabuvir, Efavirenz, and Tipranavir as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase and Methyltransferase - ACS Omega - Figshare [figshare.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Cyp2C19-IN-1 and Fluconazole as CYP2C19 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two known inhibitors of the cytochrome P450 2C19 (CYP2C19) enzyme: Cyp2C19-IN-1 and fluconazole. This document is intended for researchers, scientists, and drug development professionals interested in the inhibition of CYP2C19, a critical enzyme in the metabolism of a significant portion of clinically used drugs.[1][2]
Introduction to CYP2C19 and its Inhibition
Cytochrome P450 2C19 (CYP2C19) is a member of the cytochrome P450 mixed-function oxidase system and is primarily expressed in the liver.[1][2] It is responsible for the metabolism of a wide range of therapeutic agents, including proton pump inhibitors, antidepressants, antiplatelet agents like clopidogrel, and anticonvulsants.[1][3][4][5][6][7] Inhibition of CYP2C19 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. Therefore, the characterization of CYP2C19 inhibitors is a crucial aspect of drug development and clinical pharmacology.
This guide focuses on a comparative analysis of this compound, a compound marketed as a potent CYP2C19 inhibitor, and fluconazole, a triazole antifungal agent also known to inhibit CYP2C19.[8][9][10]
Chemical and Pharmacological Profiles
A summary of the chemical and pharmacological properties of this compound and fluconazole is presented below.
| Feature | This compound | Fluconazole |
| Molecular Formula | C₂₇H₂₈N₂O₆S | C₁₃H₁₂F₂N₆O |
| Molecular Weight | 508.59 g/mol | 306.27 g/mol |
| Mechanism of Action | Potent inhibitor of CYP2C9 and CYP2C19.[11] | Primarily a fungal lanosterol 14-α-demethylase inhibitor. Also inhibits human CYP2C9, CYP2C19, and CYP3A4.[8][9][10] |
| CYP2C19 Inhibition (IC₅₀) | Data not publicly available | 12.3 µM[12] |
| CYP2C19 Inhibition (Kᵢ) | Data not publicly available (A Kᵢ of 6.16 µM has been reported for RNA-dependent RNA polymerase inhibition, not CYP2C19)[1] | 2.1 µM[13] |
| Chemical Structure | Data not publicly available | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol |
Experimental Data: A Quantitative Comparison
The following table summarizes the available quantitative data for the inhibition of CYP2C19 by fluconazole.
| Inhibitor | Parameter | Value (µM) | Reference |
| Fluconazole | IC₅₀ | 12.3 | [12] |
| Fluconazole | Kᵢ | 2.1 | [13] |
| This compound | IC₅₀ / Kᵢ | Not Available | - |
Based on the available data, fluconazole is a moderate inhibitor of CYP2C19. Without quantitative data for this compound, a direct potency comparison is not possible.
Experimental Protocols
In Vitro CYP2C19 Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against CYP2C19 using human liver microsomes or recombinant human CYP2C19.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP2C19 (rhCYP2C19)
-
CYP2C19 Substrate (e.g., (S)-mephenytoin, omeprazole)
-
Test Inhibitor (this compound or Fluconazole)
-
Positive Control Inhibitor (e.g., Ticlopidine)
-
NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
96-well microtiter plates
-
Incubator
-
LC-MS/MS or a fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare serial dilutions of the inhibitor stock solution to achieve a range of desired concentrations.
-
Prepare the CYP2C19 substrate stock solution.
-
Prepare the NADPH-regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Human liver microsomes or rhCYP2C19
-
Test inhibitor at various concentrations or vehicle control.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Analysis:
-
Analyze the formation of the metabolite of the CYP2C19 substrate using a validated LC-MS/MS method or measure the fluorescence of the product if using a fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
CYP2C19 Metabolic Pathway and Inhibition
The following diagram illustrates the role of CYP2C19 in drug metabolism and the mechanism of its inhibition.
Caption: CYP2C19 metabolizes various drug substrates to either inactive or active metabolites. Both this compound and fluconazole act as inhibitors of this enzymatic activity.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the key steps in an in vitro experiment to determine the IC₅₀ of a CYP2C19 inhibitor.
Caption: A stepwise workflow for determining the IC₅₀ of a CYP2C19 inhibitor, from reagent preparation to data analysis.
Conclusion
This guide provides a comparative overview of this compound and fluconazole as inhibitors of the CYP2C19 enzyme. Fluconazole demonstrates moderate inhibitory activity against CYP2C19 with a reported Kᵢ value of 2.1 µM and an IC₅₀ of 12.3 µM.[12][13] While this compound is marketed as a potent inhibitor, a lack of publicly available, peer-reviewed quantitative data on its direct inhibition of CYP2C19 prevents a definitive comparison of its potency with fluconazole. Researchers are encouraged to perform their own in vitro assays to determine the specific inhibitory characteristics of this compound for their experimental systems. The provided experimental protocol and workflow diagrams offer a foundation for conducting such studies. Further investigation into the inhibitory profile of this compound is warranted to fully understand its potential for drug-drug interactions.
References
- 1. CYP2C19 - Wikipedia [en.wikipedia.org]
- 2. CYP2C19 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. examine.com [examine.com]
- 5. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashp.org [ashp.org]
- 7. knmp.nl [knmp.nl]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes. | Semantic Scholar [semanticscholar.org]
- 13. Pharmacokinetics of Voriconazole Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CYP2C19 Inhibitor Activity: A Comparative Guide for Researchers
For drug development professionals and scientists, understanding the efficacy and selectivity of a cytochrome P450 (CYP) inhibitor across various cellular models is paramount. This guide provides a framework for the cross-validation of a putative CYP2C19 inhibitor, referred to here as Cyp2C19-IN-1, in different cell lines. While specific experimental data for a compound designated "this compound" is not publicly available, this document outlines the essential methodologies, data presentation formats, and conceptual pathways for such an investigation.
Comparative Analysis of Cell Line Models for CYP2C19 Inhibition Studies
The choice of cell line is critical for obtaining clinically relevant data. Below is a comparison of commonly used cell line models for assessing CYP2C19 activity.
| Cell Line Model | Description | Advantages | Disadvantages |
| Primary Human Hepatocytes | Directly isolated from human liver tissue. | Gold standard for in vitro drug metabolism studies; possess a full complement of drug-metabolizing enzymes and transporters. | Limited availability, high cost, significant inter-donor variability, and rapid loss of CYP activity in culture. |
| Hepatoma Cell Lines (e.g., HepG2, Huh7) | Human liver cancer cell lines. | Readily available, easy to culture, and provide a consistent genetic background. | Often exhibit low or negligible endogenous expression of CYP enzymes, including CYP2C19. |
| Engineered Cell Lines (e.g., HEK293T, CHO) | Non-hepatic cell lines genetically engineered to overexpress a specific CYP enzyme, such as CYP2C19. | High and specific CYP2C19 activity, allowing for the study of the enzyme in isolation; good for mechanistic studies.[1] | Lack the complete metabolic machinery of hepatocytes, which may affect the overall metabolic profile of a compound. |
| Induced Pluripotent Stem Cell (iPSC)-derived Hepatocytes | Hepatocyte-like cells differentiated from iPSCs. | Offer a renewable source of human hepatocytes with the potential for patient-specific and disease-specific modeling. | Differentiation protocols can be complex and costly; metabolic activity may not fully recapitulate that of mature primary hepatocytes. |
Experimental Protocols
To accurately assess the inhibitory potential of this compound, a series of well-defined experiments are necessary.
Determination of IC50 for CYP2C19 Inhibition
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.
Objective: To determine the concentration of this compound required to inhibit 50% of CYP2C19 metabolic activity.
Materials:
-
Cell line expressing CYP2C19 (e.g., primary human hepatocytes or engineered cells)
-
CYP2C19-specific substrate (e.g., (S)-mephenytoin or omeprazole)[2]
-
This compound at various concentrations
-
Positive control inhibitor (e.g., ticlopidine)
-
Cell culture medium and reagents
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or the positive control inhibitor for a specified time.
-
Initiate the metabolic reaction by adding the CYP2C19-specific substrate.
-
Incubate for a predetermined period, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Collect the supernatant and analyze the formation of the specific metabolite (e.g., 4'-hydroxymephenytoin or 5-hydroxyomeprazole) using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
It is crucial to distinguish between direct enzyme inhibition and cytotoxicity.
Objective: To assess the effect of this compound on the viability of the cell lines used.
Materials:
-
Cell lines used in the inhibition assay
-
This compound at various concentrations
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with the same concentrations of this compound used in the IC50 assay.
-
Incubate for a period relevant to the inhibition experiment (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required for color or signal development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. An IC50 for cytotoxicity can also be determined.
Signaling Pathways and Experimental Workflows
Visualizing the experimental process and the underlying biological pathway is essential for clarity.
Caption: Workflow for determining the IC50 of a CYP2C19 inhibitor.
References
A Head-to-Head Showdown: Unveiling the Next Generation of CYP2C19 Inhibitors
For Immediate Release
[City, State] – In the dynamic landscape of drug development, the pursuit of selective and potent enzyme inhibitors is paramount. Cytochrome P450 2C19 (CYP2C19) stands as a critical enzyme in the metabolism of a significant portion of clinically used drugs. Its inhibition can lead to crucial drug-drug interactions, impacting therapeutic efficacy and patient safety. This guide offers a comprehensive head-to-head comparison of novel and established CYP2C19 inhibitors, providing researchers, scientists, and drug development professionals with essential data to inform their research and clinical decisions.
Quantitative Comparison of CYP2C19 Inhibitors
The inhibitory potential of various compounds against CYP2C19 is a key determinant of their likelihood to cause clinically significant drug-drug interactions. The following tables summarize the in vitro inhibitory activities of several noteworthy compounds.
Table 1: In Vitro Inhibition of CYP2C19 by Novel and Conventional Proton Pump Inhibitors (PPIs)
| Compound | IC50 (µM) | Ki,u (µM) | Cmax,u/Ki,u Ratio |
| Ilaprazole | 6.62 | 3.31 | 0.00224 |
| Omeprazole | 1.41 | 0.705 | 0.0288 |
| Lansoprazole | 1.65 | 0.825 | 0.00332 |
| Pantoprazole | 2.98 | 1.49 | 0.00124 |
| Rabeprazole | 4.76 | 2.38 | 0.000635 |
| Data sourced from a comparative in vitro assessment using a high-throughput fluorometric assay.[1][2] A Cmax,u/Ki,u ratio below 0.02 suggests a lower risk of clinically significant reversible inhibition.[2] |
Table 2: Mechanism-Based Inhibition of CYP2C19 by Antiplatelet Agents
| Inhibitor | k_inact (min⁻¹) | K_I (µM) |
| Ticlopidine | 0.0739 | 3.32 |
| Clopidogrel | 0.0557 | 14.3 |
| Prasugrel | No inhibition detected | No inhibition detected |
| Data from a study investigating the time- and concentration-dependent inhibition of S-mephenytoin 4'-hydroxylation in human liver microsomes. |
Experimental Protocols
A thorough understanding of the methodologies used to generate these data is crucial for their interpretation and for designing future studies.
CYP2C19 Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory potential of compounds against CYP2C19 using a fluorometric substrate.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP2C19
-
CYP2C19 fluorogenic substrate (e.g., a derivative of 7-methoxy-4-(trifluoromethyl)coumarin)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitors and a positive control inhibitor (e.g., ticlopidine)
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitors and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.
-
Incubation Mixture: In each well of the microplate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes or recombinant CYP2C19
-
Test inhibitor or vehicle control
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed fluorescence microplate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For determination of the inhibition constant (Ki), experiments are performed with varying concentrations of both the substrate and the inhibitor. The data are then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition).
-
Visualizing Drug-Drug Interactions and Experimental Workflow
Understanding the complex interplay of drug metabolism and inhibition is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: CYP2C19-mediated first-pass metabolism and the impact of an inhibitor.
Caption: A streamlined workflow for in vitro CYP2C19 inhibition assays.
The Clinical Significance of CYP2C19 Inhibition
The inhibition of CYP2C19 can have profound clinical consequences. For instance, the antiplatelet drug clopidogrel is a prodrug that requires activation by CYP2C19. Co-administration of a potent CYP2C19 inhibitor can significantly reduce the formation of the active metabolite, potentially leading to therapeutic failure and an increased risk of thrombotic events. Conversely, for drugs that are inactivated by CYP2C19, co-administration of an inhibitor can lead to increased plasma concentrations of the active drug, raising the risk of adverse effects.
The development of novel, more selective CYP2C19 inhibitors is a double-edged sword. While they can be valuable tools for probing the function of this enzyme and may have therapeutic applications themselves, their potential for drug-drug interactions necessitates careful evaluation. The data and protocols presented in this guide are intended to aid researchers in this critical endeavor, ultimately contributing to the development of safer and more effective medicines.
References
Evaluating In Vivo Efficacy of CYP2C19 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of CYP2C19 inhibitors. While information on a specific compound designated "Cyp2C19-IN-1" is not available in the current scientific literature, this document outlines the established methodologies and data for well-characterized CYP2C19 inhibitors. This information can serve as a benchmark for assessing the performance of novel investigational inhibitors.
The cytochrome P450 enzyme CYP2C19 is a critical component in the metabolism of a significant percentage of clinically used drugs.[1][2][3] Its inhibition can lead to significant drug-drug interactions, impacting therapeutic efficacy and patient safety. Therefore, rigorous in vivo validation of novel CYP2C19 inhibitors is paramount.
Comparative Data of Known CYP2C19 Inhibitors
The following tables summarize the in vivo effects of established CYP2C19 inhibitors on the pharmacokinetics of probe substrates. These data are essential for understanding the potency and clinical implications of CYP2C19 inhibition.
| Inhibitor | Probe Substrate | Species | Dose of Inhibitor | Change in Substrate AUC | Change in Substrate Cmax | Reference |
| Omeprazole | Omeprazole (autoinhibition) | Human | 20 mg | Increased | Increased | [4] |
| Esomeprazole | R-pantoprazole | Human | 80 mg twice daily | Strong Inhibition | Not specified | [4] |
| Voriconazole | Omeprazole | Human | Not specified | 59% inhibition of CYP2C19 activity | Not specified | [4] |
| Fluvoxamine | Omeprazole | Human | Not specified | 85% inhibition of CYP2C19 activity | Not specified | [4] |
| Fluoxetine | Omeprazole | Human | Not specified | Moderate to Strong Inhibition | Not specified | [4] |
| Fluconazole | Omeprazole | Human | Not specified | Moderate to Strong Inhibition | Not specified | [4] |
Table 1: Pharmacokinetic Drug-Drug Interactions with Known CYP2C19 Inhibitors
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the reliable assessment of in vivo efficacy. Below are methodologies for key experiments.
Pharmacokinetic Studies in Animal Models
Objective: To determine the effect of a CYP2C19 inhibitor on the systemic exposure of a known CYP2C19 substrate.
Protocol:
-
Animal Model: Select an appropriate animal model, such as male Sprague-Dawley rats or cynomolgus monkeys.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into a control group and a treatment group (receiving the CYP2C19 inhibitor).
-
Inhibitor Administration: Administer the investigational CYP2C19 inhibitor (e.g., "this compound") or a known inhibitor (e.g., omeprazole) to the treatment group at a predetermined dose and route.
-
Substrate Administration: After a specified pre-treatment period, administer a single oral or intravenous dose of a sensitive CYP2C19 probe substrate (e.g., omeprazole, S-mephenytoin) to both control and treatment groups.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-substrate administration.
-
Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of the substrate and its metabolites using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC, Cmax, half-life (t1/2), and clearance (CL), using non-compartmental analysis.
-
Data Comparison: Compare the pharmacokinetic parameters between the control and treatment groups to quantify the extent of CYP2C19 inhibition.
In Vivo Pharmacodynamic Studies (Clopidogrel Antiplatelet Effect)
Objective: To evaluate the impact of a CYP2C19 inhibitor on the pharmacodynamic effect of a drug that is activated by CYP2C19, such as the antiplatelet agent clopidogrel.[5][6][7][8]
Protocol:
-
Animal Model: Use an appropriate animal model, such as rats or rabbits, where the antiplatelet effect of clopidogrel can be measured.
-
Grouping: Establish control and treatment groups.
-
Inhibitor Administration: Administer the CYP2C19 inhibitor to the treatment group.
-
Clopidogrel Administration: Administer a standard dose of clopidogrel to both groups. Clopidogrel is a prodrug that requires CYP2C19 for its conversion to an active metabolite.[1][5][9]
-
Platelet Aggregation Assay: At various time points after clopidogrel administration, collect blood samples and perform ex vivo platelet aggregation assays using an aggregometer. Adenosine diphosphate (ADP) is commonly used as the agonist to induce platelet aggregation.
-
Data Analysis: Compare the percentage of platelet aggregation inhibition between the control and treatment groups. A significant reduction in the antiplatelet effect of clopidogrel in the treatment group indicates potent CYP2C19 inhibition.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs is essential for clear communication in scientific research.
Caption: Clopidogrel bioactivation pathway.
Caption: In vivo pharmacokinetic study workflow.
References
- 1. CYP2C19 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. CYP2C19 - Wikipedia [en.wikipedia.org]
- 3. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CYP2C19 genotype-guided antiplatelet therapy: promises and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of Cytochrome P450 2C19 Genotype With the Antiplatelet Effect and Clinical Efficacy of Clopidogrel Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of CYP2C19 Variants on Clinical Efficacy of Clopidogrel and 1-Year Clinical Outcomes in Coronary Heart Patients Undergoing Percutaneous Coronary Intervention [frontiersin.org]
- 9. Cytochrome P450 2C19 (CYP2C19) | St. Jude Research [stjude.org]
A Comparative Analysis of the Inhibitory Potency of Fluoxetine Enantiomers on CYP2C19
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of the two enantiomers of fluoxetine, (R)-fluoxetine and (S)-fluoxetine, on the cytochrome P450 enzyme CYP2C19. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the differential effects of these enantiomers.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of (R)-fluoxetine and (S)-fluoxetine on CYP2C19 have been characterized by determining their half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and inactivation rate constant (kinact). These parameters are crucial for assessing the potential for drug-drug interactions.
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | Racemic Fluoxetine | Reference |
| Reversible Inhibition IC50 (µM) | 21 | 93 | 27 | [1] |
| Time-Dependent Inhibition IC50 (µM) | 4.0 | 3.4 | 3.0 | [1] |
| Ki (µM) | 6.5 | 47 | 14 | [1] |
| kinact (min-1) | 0.023 | 0.085 | 0.030 | [1] |
| Reversible Inhibition IC50 (µM) | 2 ± 1 | - | - | [2] |
| Ki (µM) | 2 ± 1 | - | - | [2] |
| kinact (min-1) | 0.017 ± 0.001 | - | - | [2] |
Summary of Findings:
-
In terms of reversible inhibition, (R)-fluoxetine is a more potent inhibitor of CYP2C19 than (S)-fluoxetine, as indicated by its lower IC50 value.[1]
-
However, when considering time-dependent inhibition, the IC50 values for both enantiomers are significantly lower, with (S)-fluoxetine showing slightly higher potency.[1]
-
The Ki value, which represents the binding affinity of the inhibitor to the enzyme, is substantially lower for (R)-fluoxetine, indicating a much higher affinity for CYP2C19 compared to the (S)-enantiomer.[1]
-
Conversely, the rate of enzyme inactivation (kinact) is faster for (S)-fluoxetine.[1] This suggests that while (R)-fluoxetine binds more tightly, (S)-fluoxetine, once bound, inactivates the enzyme more rapidly.
-
Racemic fluoxetine exhibits inhibitory parameters that are generally intermediate between the two enantiomers.[1]
Experimental Protocols
The data presented in this guide are derived from in vitro studies utilizing human liver microsomes. Below is a detailed methodology for a typical CYP2C19 inhibition assay.
Objective: To determine the inhibitory potential (IC50, Ki, and kinact) of test compounds on CYP2C19 activity.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP2C19-specific substrate (e.g., (S)-mephenytoin)
-
Test compounds ((R)-fluoxetine, (S)-fluoxetine)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable solvent for compound dissolution
-
Microplates (96-well)
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
1. Reversible Inhibition Assay (IC50 Determination):
-
A series of concentrations of the test compounds are prepared.
-
The test compounds are pre-incubated with human liver microsomes in potassium phosphate buffer for a short period (e.g., 5-10 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the CYP2C19 substrate.
-
The reaction is allowed to proceed for a defined time (e.g., 15-30 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., cold acetonitrile).
-
The formation of the metabolite is quantified using LC-MS/MS.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Time-Dependent Inhibition Assay (IC50 Shift, Ki, and kinact Determination):
-
IC50 Shift Assay:
-
Two sets of experiments are performed. In the first set, the test compound is pre-incubated with HLMs and the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C before the addition of the substrate.
-
In the second set, the test compound and HLMs are pre-incubated for the same duration without the NADPH regenerating system, which is added along with the substrate to initiate the reaction.
-
A significant shift to a lower IC50 value in the presence of NADPH during pre-incubation indicates time-dependent inhibition.[1]
-
-
Ki and kinact Determination:
-
Various concentrations of the test inhibitor are pre-incubated with HLMs and the NADPH regenerating system for different time intervals (e.g., 0, 5, 10, 15, 30 minutes).
-
At each time point, an aliquot of the pre-incubation mixture is transferred to a separate reaction mixture containing the CYP2C19 substrate to measure the remaining enzyme activity.
-
The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time to determine the apparent inactivation rate constant (kobs) for each inhibitor concentration.
-
The values of Ki and kinact are then determined by plotting the kobs values against the inhibitor concentrations.[1]
-
Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows.
Caption: Workflow for Reversible CYP2C19 Inhibition Assay.
Caption: Workflow for Time-Dependent CYP2C19 Inhibition Assay.
References
benchmarking Cyp2C19-IN-1 against known strong CYP2C19 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyp2C19-IN-1 with known strong inhibitors of the cytochrome P450 2C19 (CYP2C19) enzyme. Due to the limited availability of public data on the specific inhibitory constant (IC50 or Ki) of this compound, this document focuses on providing a framework for its evaluation against established potent inhibitors. The following sections detail the inhibitory profiles of well-characterized CYP2C19 inhibitors, a comprehensive experimental protocol for determining CYP2C19 inhibition, and visualizations to aid in understanding the experimental workflow and the enzyme's role in drug metabolism.
Quantitative Comparison of Strong CYP2C19 Inhibitors
The following table summarizes the inhibitory potency of several well-established strong CYP2C19 inhibitors. These values, gathered from various scientific studies, serve as a benchmark for evaluating the potency of novel inhibitors like this compound. It is important to note that IC50 values can vary between studies depending on the experimental conditions.
| Inhibitor | IC50 / Ki (µM) | Inhibition Type | Reference |
| This compound | Data not publicly available | Not applicable | Not applicable |
| Ticlopidine | Kᵢ = 3.32 | Mechanism-based | [1][2] |
| Omeprazole | Kᵢ ≈ 3 | Reversible/Time-dependent | |
| Fluconazole | IC50 ≈ 12.3 | Reversible | |
| Fluvoxamine | Kᵢ < 1 | Potent inhibitor | [3] |
Experimental Protocol: In Vitro CYP2C19 Inhibition Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human CYP2C19.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
CYP2C19 Substrate: (S)-Mephenytoin
-
Test Inhibitor: this compound and known inhibitors (e.g., Ticlopidine, Omeprazole)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal Standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and known inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by serial dilution in the assay buffer.
-
Prepare a stock solution of the substrate, (S)-Mephenytoin.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, (S)-Mephenytoin.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.
-
The termination solution should contain an internal standard for accurate quantification.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite (4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: Workflow for determining the IC50 of a CYP2C19 inhibitor.
Caption: Role of CYP2C19 in drug metabolism and the effect of inhibitors.
References
Independent Verification of CYP2C19 Inhibition Mechanisms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanism of action of cytochrome P450 inhibitors is critical for predicting drug-drug interactions and ensuring therapeutic safety and efficacy. This guide provides an objective comparison of the inhibitory mechanisms of several well-characterized CYP2C19 inhibitors, supported by experimental data.
A Note on Cyp2C19-IN-1: The compound designated as "this compound" is referenced in the literature as "compound 22d" from a study focused on the in silico design of potential Zika virus inhibitors. The prediction of its activity as a CYP2C19 inhibitor was based on computational modeling (chemoinformatic profiling) rather than direct experimental data. As of the latest available information, independent experimental verification of its mechanism of inhibition against CYP2C19 has not been published. Therefore, this guide will focus on a comparative analysis of established CYP2C19 inhibitors with well-documented experimental data.
Comparison of Inhibition Mechanisms for Selected CYP2C19 Inhibitors
The following table summarizes the inhibitory characteristics of three widely studied CYP2C19 inhibitors: Omeprazole, Ticlopidine, and Fluvoxamine. These compounds represent different mechanisms of inhibition, providing a useful framework for comparison.
| Inhibitor | Mechanism of Inhibition | IC50 (μM) | Ki (μM) | Notes |
| Omeprazole | Mechanism-based (irreversible) and reversible inhibition | 1.2 - 93 | 1.7 - 9.1 | Also inhibits CYP3A4. The inhibitory effect is time- and NADPH-dependent.[1][2] |
| Ticlopidine | Mechanism-based (irreversible) | Not widely reported | 3.32 - 87 | A selective and potent mechanism-based inhibitor.[3][4][5][6] |
| Fluvoxamine | Reversible (potent) | Not widely reported | 0.69 | Also a moderate inhibitor of CYP3A4 and a potent inhibitor of CYP1A2.[7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of inhibitor activity. Below are representative protocols for determining the mechanism of CYP2C19 inhibition.
In Vitro CYP2C19 Inhibition Assay Using Human Liver Microsomes
This protocol is a standard method to determine the inhibitory potential (IC50) and the mechanism of inhibition (e.g., reversible, time-dependent) of a test compound.
1. Materials:
-
Human Liver Microsomes (HLMs)
-
CYP2C19 substrate (e.g., (S)-mephenytoin)
-
Test inhibitor (e.g., this compound, Omeprazole)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. IC50 Determination (Reversible Inhibition):
-
Prepare a series of dilutions of the test inhibitor.
-
In a microcentrifuge tube or 96-well plate, combine HLMs, potassium phosphate buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the CYP2C19 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Analyze the formation of the metabolite (e.g., 4'-hydroxy-mephenytoin) by LC-MS/MS.
-
Calculate the percent inhibition at each inhibitor concentration relative to a vehicle control and determine the IC50 value by non-linear regression.
3. Mechanism-Based Inhibition (Time-Dependent Inhibition):
-
Pre-incubate the test inhibitor with HLMs and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A control without NADPH is also included.
-
Following the pre-incubation, dilute the mixture significantly with buffer containing the CYP2C19 substrate to initiate the reaction and minimize further inhibition by the parent compound.
-
Incubate for a short, fixed time.
-
Terminate and analyze the reaction as described for IC50 determination.
-
A decrease in enzyme activity with increasing pre-incubation time, which is dependent on the presence of NADPH, indicates mechanism-based inhibition. The inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) can be determined from these data.
Signaling and Metabolic Pathways
General CYP2C19-Mediated Drug Metabolism
Cytochrome P450 enzymes, including CYP2C19, are central to phase I metabolism of a wide range of xenobiotics. The general workflow involves the transfer of electrons from NADPH to the CYP enzyme, enabling the oxidation of the substrate.
Caption: General workflow for an in vitro CYP2C19 inhibition assay.
Clopidogrel Activation Pathway and Inhibition
CYP2C19 plays a crucial role in the bioactivation of the antiplatelet prodrug clopidogrel. Inhibition of CYP2C19 can significantly reduce the formation of the active metabolite, leading to decreased therapeutic efficacy.
Caption: Role of CYP2C19 in clopidogrel activation and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoinformatic Design and Profiling of Derivatives of Dasabuvir, Efavirenz, and Tipranavir as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase and Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
- 4. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of in-silico cytochrome P450 1A2, 2C9, 2C19, 2D6, and 3A4 inhibition QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoinformatic Design and Profiling of Derivatives of Dasabuvir, Efavirenz, and Tipranavir as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase and Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Dependent Inhibition of CYP2C19 by Isoquinoline Alkaloids: In Vitro and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Cyp2C19-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Cyp2C19-IN-1, a generic identifier for a Cytochrome P450 2C19 inhibitor. For the purposes of this guide, we will use Ticlopidine hydrochloride, a potent and commonly used CYP2C19 inhibitor in research settings, as a representative compound.
It is critical to note that all waste must be handled in accordance with local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Hazard Identification and Classification
Before handling or disposing of any chemical, it is crucial to understand its potential hazards. Ticlopidine hydrochloride is classified as a hazardous substance.[1][2]
Key Hazards:
-
Harmful if swallowed: Acute oral toxicity has been identified.[2][3] Ingestion of less than 150 grams may be harmful or fatal.[1]
-
Causes serious eye damage. [3]
-
Very toxic to aquatic life with long-lasting effects. [2][3]
The following table summarizes the GHS hazard classifications for Ticlopidine hydrochloride:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[3] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[2][3] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] |
Personal Protective Equipment (PPE)
When handling this compound (represented by Ticlopidine hydrochloride), appropriate personal protective equipment must be worn to minimize exposure.
-
Eye/Face Protection: Use safety goggles with side-shields.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Skin and Body Protection: Wear impervious clothing.[2]
-
Respiratory Protection: Use a suitable respirator if dust or aerosols are generated.[2]
Step-by-Step Disposal Procedures
The following workflow outlines the general steps for the proper disposal of this compound from a laboratory setting.
Detailed Methodologies
-
Segregation of Waste:
-
Solid Waste: This includes unused or expired solid this compound, as well as contaminated items such as gloves, absorbent paper, and weighing boats. Solid waste should be placed in a designated, properly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Leave approximately 10% headspace in liquid waste containers to allow for expansion.[5]
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "Ticlopidine hydrochloride"), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").[4]
-
-
Spill Cleanup:
-
Final Disposal Pathway:
-
Do not dispose of this compound down the drain or in the regular trash. [3] This compound is very toxic to aquatic life, and improper disposal can cause significant environmental harm.[2][3]
-
Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through a licensed disposal company, as coordinated by your institution's EHS department.[2] Puncture empty containers to prevent reuse before disposal at an authorized landfill.[1]
-
Experimental Protocols Referenced in Safety Data
The hazard classifications and disposal recommendations provided in Safety Data Sheets are based on toxicological and ecotoxicological studies. While the full experimental protocols are not typically detailed in the SDS, the following types of studies are conducted to determine the hazard profile of a chemical like Ticlopidine hydrochloride:
-
Acute Oral Toxicity Studies: These experiments, often conducted in rodent models (e.g., rats, mice), determine the median lethal dose (LD50) of a substance when ingested.[3] The results of these studies lead to the "Harmful if swallowed" classification.
-
Acute Dermal and Inhalation Toxicity Studies: Similar to oral toxicity studies, these assess the harmful effects of a substance upon skin contact or inhalation.
-
Eye Irritation/Corrosion Studies: These studies, often using in vitro or animal models, evaluate the potential for a chemical to cause damage to the eyes upon contact.
-
Aquatic Toxicity Studies: These experiments determine the concentration of a substance that is lethal to a certain percentage of an aquatic species (e.g., fish, daphnia) over a specified period (e.g., 96-hour LC50).[6] These studies are the basis for the "Very toxic to aquatic life" classification.[3]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and similar chemical inhibitors, fostering a culture of safety and compliance within the research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Ticlopidine HCl|53885-35-1|MSDS [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling Cyp2C19-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cyp2C19-IN-1, a small molecule inhibitor. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is warranted, treating the compound as potentially hazardous. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to potentially hazardous research chemicals. A comprehensive PPE protocol is mandatory for all personnel handling this compound.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. Change gloves immediately if contaminated, torn, or punctured. The inner glove should be tucked under the sleeve of the lab coat, and the outer glove should go over the sleeve. |
| Body Protection | Disposable Lab Coat | A disposable, solid-front, back-closing lab coat made of a low-permeability fabric is required. Cuffs should be elastic or snug-fitting. Lab coats should not be taken outside of the laboratory. |
| Eye Protection | Chemical Splash Goggles | Wear indirectly vented chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation. |
| Respiratory Protection | N95 Respirator or Higher | For handling powders or when aerosolization is possible, a fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination during the handling of this compound.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure for weighing powders.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Have a spill kit readily accessible.
-
-
Weighing and Reconstitution :
-
Perform all manipulations of solid this compound within a ventilated enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing papers.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Cap vials and tubes securely before vortexing or sonicating.
-
-
Experimental Use :
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.
-
Conduct all experimental procedures involving the inhibitor within a chemical fume hood.
-
Avoid the use of needles and syringes when possible to reduce the risk of sharps injuries. If their use is unavoidable, employ safe needle practices.
-
-
Decontamination :
-
Decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will depend on the chemical properties of the inhibitor; in the absence of specific data, a solution of detergent and water followed by a solvent rinse (e.g., ethanol or isopropanol) is a general practice.
-
Wipe down the work area in the fume hood from top to bottom, back to front.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips, vials) are considered hazardous chemical waste. Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, shatter-resistant, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All waste must be disposed of through the institution's hazardous waste management program. Do not pour any waste containing this compound down the drain.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling a potent small molecule inhibitor like this compound in a research laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
